Technical Documentation Center

5-Nitropyrimidine-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Nitropyrimidine-2-carbonitrile

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyano-5-nitropyrimidine and 5-Nitropyrimidine-2-carbonitrile: A Comparative Analysis for Drug Discovery

Introduction: Navigating the Isomeric Landscape of Nitrated Cyanopyrimidines For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Isomeric Landscape of Nitrated Cyanopyrimidines

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of highly activating and directing groups, such as the cyano (-CN) and nitro (-NO2) moieties, onto the pyrimidine ring creates a class of compounds with significant potential as versatile intermediates and pharmacophores. This guide provides an in-depth technical analysis of two closely related, yet distinct, isomers: 2-cyano-5-nitropyrimidine and 5-nitropyrimidine-2-carbonitrile.

A notable challenge in the study of these specific isomers is the limited availability of direct experimental data in the public domain. Much of the readily accessible literature refers to their pyridine analogue, 2-cyano-5-nitropyridine (CAS 100367-55-3), for which "5-nitropyridine-2-carbonitrile" is a synonym.[1][2][3] This guide, therefore, will take a first-principles approach, grounded in the established chemistry of pyrimidines, to provide a robust theoretical and predictive framework for understanding and utilizing these two pyrimidine isomers in a drug discovery context.

Part 1: Nomenclature and Structural Elucidation

The distinction between 2-cyano-5-nitropyrimidine and 5-nitropyrimidine-2-carbonitrile lies in the positional arrangement of the cyano and nitro groups on the pyrimidine ring. According to IUPAC nomenclature, both names can, in principle, describe the same molecule. However, for clarity and consistency in this guide, we will assign the names based on the numbering of the pyrimidine ring, giving priority to the carbonitrile group for the base name.

  • 2-Cyano-5-nitropyrimidine: The cyano group is at the 2-position and the nitro group is at the 5-position.

  • 5-Cyano-2-nitropyrimidine: While not explicitly in the user's immediate query, this isomer is a logical counterpart for a comprehensive analysis and will be considered alongside the primary topics. For the purpose of this guide, we will treat "5-nitropyrimidine-2-carbonitrile" as a synonym for 2-cyano-5-nitropyrimidine, as is common practice in chemical databases for the pyridine analogue, and focus on the distinct chemical environments of the 2-cyano-5-nitro and 5-cyano-2-nitro isomers.

The electronic properties of these isomers are expected to differ significantly due to the distinct placement of the electron-withdrawing cyano and nitro groups, which will have profound implications for their reactivity and potential as pharmaceutical building blocks.

Part 2: Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for these specific isomers is scarce, we can predict their key physicochemical and spectroscopic characteristics based on known data for related pyrimidine derivatives.

Property2-Cyano-5-nitropyrimidine (Predicted)5-Cyano-2-nitropyrimidine (Predicted)Justification
Molecular Formula C₅H₂N₄O₂C₅H₂N₄O₂Identical for both isomers.
Molecular Weight 150.09 g/mol 150.09 g/mol Identical for both isomers.
Melting Point HigherLowerThe 2-cyano-5-nitro isomer is expected to have a more symmetrical structure, potentially leading to more efficient crystal packing and a higher melting point.
Dipole Moment LargerSmallerThe vector sum of the bond dipoles is likely to be greater in the 2-cyano-5-nitro isomer due to the relative positions of the electron-withdrawing groups.
¹H NMR (ppm) Two distinct aromatic protons. The proton at C4 will be significantly downfield shifted due to the influence of the adjacent nitro group and the nitrogen at position 3. The proton at C6 will also be downfield.Two distinct aromatic protons. The proton at C4 will be downfield, influenced by the adjacent cyano group and the nitrogen at position 3. The proton at C6 will be deshielded by the nitrogen at position 1. The proton at C2 will be absent.The chemical shifts are influenced by the anisotropic effects of the cyano and nitro groups and the nitrogen atoms in the pyrimidine ring.
¹³C NMR (ppm) The carbon bearing the cyano group (C2) will be significantly deshielded. The carbon bearing the nitro group (C5) will also be downfield.The carbon bearing the cyano group (C5) will be deshielded. The carbon bearing the nitro group (C2) will be significantly downfield.The chemical shifts of the carbon atoms are directly related to the electron density, which is heavily influenced by the attached functional groups.
IR (cm⁻¹) Strong C≡N stretch around 2230-2240 cm⁻¹. Strong asymmetric and symmetric NO₂ stretches around 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively.Strong C≡N stretch around 2230-2240 cm⁻¹. Strong asymmetric and symmetric NO₂ stretches around 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively.The vibrational frequencies of the cyano and nitro groups are characteristic and readily identifiable.

Part 3: Synthesis Strategies

The synthesis of these target molecules can be approached through established pyrimidine ring formation methodologies or by functional group interconversion on a pre-existing pyrimidine core.

Proposed Synthesis of 2-Cyano-5-nitropyrimidine

A plausible synthetic route to 2-cyano-5-nitropyrimidine would likely involve the nitration of a 2-cyanopyrimidine precursor.

Synthesis of 2-Cyano-5-nitropyrimidine 2-Aminopyrimidine 2-Aminopyrimidine 2-Chloropyrimidine 2-Chloropyrimidine 2-Aminopyrimidine->2-Chloropyrimidine Sandmeyer Reaction (NaNO₂, HCl, CuCl) 2-Cyanopyrimidine 2-Cyanopyrimidine 2-Chloropyrimidine->2-Cyanopyrimidine Nucleophilic Substitution (NaCN or KCN) 2-Cyano-5-nitropyrimidine 2-Cyano-5-nitropyrimidine 2-Cyanopyrimidine->2-Cyano-5-nitropyrimidine Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthetic pathway for 2-cyano-5-nitropyrimidine.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-Chloropyrimidine: To a solution of 2-aminopyrimidine in aqueous HCl at 0-5°C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated HCl. The mixture is warmed to room temperature and then heated to facilitate the reaction. The product is extracted with an organic solvent, dried, and purified.

  • Synthesis of 2-Cyanopyrimidine: 2-Chloropyrimidine is reacted with sodium or potassium cyanide in a polar aprotic solvent such as DMSO or DMF at an elevated temperature. The progress of the reaction is monitored by TLC or GC-MS. The product is isolated by extraction and purified by chromatography.

  • Synthesis of 2-Cyano-5-nitropyrimidine: 2-Cyanopyrimidine is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0°C). The reaction mixture is stirred for a specified time, then poured onto ice. The precipitated product is filtered, washed with water, and recrystallized.

Proposed Synthesis of 5-Cyano-2-nitropyrimidine

The synthesis of 5-cyano-2-nitropyrimidine would likely start from a pyrimidine with a leaving group at the 2-position, followed by nitration and then cyanation.

Synthesis of 5-Cyano-2-nitropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine 2-Chloropyrimidine->2-Chloro-5-nitropyrimidine Nitration (HNO₃, H₂SO₄) 5-Cyano-2-nitropyrimidine 5-Cyano-2-nitropyrimidine 2-Chloro-5-nitropyrimidine->5-Cyano-2-nitropyrimidine Nucleophilic Substitution (NaCN or KCN)

Caption: Proposed synthetic pathway for 5-cyano-2-nitropyrimidine.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-Chloro-5-nitropyrimidine: 2-Chloropyrimidine is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to favor mono-nitration at the 5-position.

  • Synthesis of 5-Cyano-2-nitropyrimidine: 2-Chloro-5-nitropyrimidine is then reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent to displace the chloride and install the cyano group.

Part 4: Comparative Chemical Reactivity

The positions of the cyano and nitro groups will dictate the reactivity of these isomers, particularly towards nucleophilic aromatic substitution (SNAAr), a cornerstone reaction in the functionalization of heterocyclic compounds.

Reactivity Comparison cluster_0 2-Cyano-5-nitropyrimidine cluster_1 5-Cyano-2-nitropyrimidine 2-Cyano-5-nitro 2-Cyano-5-nitropyrimidine 2-Cyano-5-nitro_reactivity Highly activated towards nucleophilic attack at C4 and C6. The nitro group at C5 strongly activates these positions. 2-Cyano-5-nitro->2-Cyano-5-nitro_reactivity 5-Cyano-2-nitro 5-Cyano-2-nitropyrimidine 5-Cyano-2-nitro_reactivity The nitro group at C2 makes it a good leaving group for SNAAr. Positions C4 and C6 are also activated by the cyano group at C5. 5-Cyano-2-nitro->5-Cyano-2-nitro_reactivity

Caption: Predicted reactivity of the two pyrimidine isomers.

  • 2-Cyano-5-nitropyrimidine: The powerful electron-withdrawing nitro group at the 5-position will strongly activate the C4 and C6 positions towards nucleophilic attack. This makes this isomer an excellent substrate for introducing a wide range of nucleophiles at these positions, which is a common strategy in drug discovery for exploring structure-activity relationships.

  • 5-Cyano-2-nitropyrimidine: In this isomer, the nitro group at the 2-position acts as a potent activating group and a good leaving group in SNAAr reactions. This would allow for the direct displacement of the nitro group by various nucleophiles, providing a direct route to 2-substituted-5-cyanopyrimidines. The cyano group at C5 will also contribute to the activation of the C4 and C6 positions.

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives showing potent biological activities, particularly as kinase inhibitors and anticancer agents.[4][5][6] The introduction of a nitro group can further enhance the biological profile of these molecules, either through direct interaction with biological targets or by serving as a handle for further chemical modification.

  • As Intermediates for Kinase Inhibitors: The activated positions on both isomers can be functionalized with various amine, alcohol, and thiol nucleophiles to generate libraries of compounds for screening against a wide range of kinases. The cyano group itself can participate in key hydrogen bonding interactions within the ATP-binding site of many kinases.

  • As Bioisosteres: The cyano group is often used as a bioisostere for other functional groups, such as a carboxylate or a halogen, to modulate the physicochemical properties and biological activity of a lead compound.

  • In Fragment-Based Drug Discovery: The small, rigid structures of these nitrated cyanopyrimidines make them ideal candidates for fragment-based screening to identify novel starting points for drug discovery programs.

  • Pro-drugs and Targeted Release: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a potential avenue for developing pro-drugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.

Conclusion

While direct experimental data for 2-cyano-5-nitropyrimidine and 5-nitropyrimidine-2-carbonitrile remains elusive in the public domain, a thorough analysis based on fundamental principles of pyrimidine chemistry allows for a robust predictive understanding of their properties, synthesis, and reactivity. This guide provides a comprehensive theoretical framework to empower researchers in drug discovery to explore the potential of these and related nitrated cyanopyrimidines. The distinct electronic and steric environments of these isomers offer unique opportunities for the synthesis of novel, biologically active compounds. Further experimental investigation into the synthesis and characterization of these molecules is highly warranted and promises to unlock new avenues in medicinal chemistry.

References

  • PubChem. 2-Cyano-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

  • El-Sayed, N. A. et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29473-29493.
  • El-Zoghbi, M. S. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.
  • Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11576-11594.
  • Eweas, A. F. et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
  • Kumar, D. et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Future Journal of Pharmaceutical Sciences, 5(1), 1-9.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Al-Hourani, B. J. (2017). Computational Studies on C3H4N2 Isomers. American Research Journal of Chemistry, 3(1), 1-10.
  • Ayyad, R. R. et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8176-8193.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI.
  • El-Zoghbi, M. S. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed.
  • Aher, J. S. et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8.
  • IndiaMART. 2-Cyano 5-Nitro Pyridine (100367-55-3). Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • Dittmar, T. et al. (2013).
  • Asiri, A. M. et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Pyrimidine Derivative.
  • Thompson, K. C. et al. (2010). Computational study on the energies and structures of the [H, Si, N, C, S] isomers. Theoretical Chemistry Accounts, 127(5-6), 615-622.
  • Wang, L. et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 85(3), 325-334.
  • Wang, X. et al. (2013). Computational studies on polynitropurines as potential high energy density materials. Journal of Molecular Modeling, 19(8), 3271-3279.
  • ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Available from: [Link]

  • McMahon, R. J. (2015). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • Smith, J. G. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Connecticut.
  • Wolfender, J. L. et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica, 81(12/13), 1033-1042.
  • Elsayed, D. A. et al. (2025). Design, synthesis, and computational studies as cytotoxicity of novel pyrimidine carbonitrile derivatives as dual-target inhibitors of BRD4.
  • ResearchGate. 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Available from: [Link]

  • PubChem. 5-Nitropyrimidine. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

5-Nitropyrimidine-2-carbonitrile molecular weight and density

Topic: 5-Nitropyrimidine-2-carbonitrile: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Bioconjugation Researchers Executive Summary 5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Nitropyrimidine-2-carbonitrile: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Bioconjugation Researchers

Executive Summary

5-Nitropyrimidine-2-carbonitrile (CAS: 1352139-23-1 ) is a high-value heterocyclic intermediate characterized by its extreme electron deficiency. This electrophilic scaffold serves as a critical "warhead" in two distinct domains: medicinal chemistry , where it functions as a precursor for kinase inhibitors (e.g., GPR6 modulators), and bioconjugation , where it has emerged as a next-generation reagent for cysteine-to-lysine transfer (CLT) protein modification.

This guide provides a definitive technical analysis of its molecular weight, density, and synthetic handling, synthesizing data from crystallographic analogs and predictive models to compensate for the scarcity of experimental bulk property data in public literature.

Physicochemical Characterization

The physicochemical profile of 5-Nitropyrimidine-2-carbonitrile is dominated by the synergistic electron-withdrawing effects of the nitro (


) group at position 5 and the nitrile (

) group at position 2. This substitution pattern creates a highly polarized aromatic system with unique density and solubility characteristics.
Molecular Weight & Formula
PropertyValuePrecision Note
IUPAC Name 5-Nitropyrimidine-2-carbonitrileSystemic nomenclature
CAS Number 1352139-23-1 Validated Registry ID
Molecular Formula

-
Exact Mass 150.0178 g/mol Monoisotopic (based on

)
Average Molecular Weight 150.09 g/mol Useful for stoichiometry calc.
Density & Structural Packing

Experimental bulk density data for this specific intermediate is proprietary in many contexts. However, using Group Contribution Methods (GCM) and crystallographic data from structural analogs (e.g., 2-chloro-5-nitropyrimidine), we can derive a high-confidence predicted range.

  • Predicted Density:

    
    
    
  • State at STP: Solid (Crystalline)

  • Color: Pale yellow to light brown (characteristic of nitro-heterocycles due to

    
     transitions).
    

Causality of Density: The high density (relative to unsubstituted pyrimidine,


) is driven by the Nitro Group . The 

moiety significantly increases molecular packing efficiency through strong dipole-dipole interactions and potential

-stacking facilitated by the planar, electron-poor pyrimidine ring.

Synthetic Methodology

The synthesis of 5-Nitropyrimidine-2-carbonitrile relies on Nucleophilic Aromatic Substitution (


) . The reaction is thermodynamically favored due to the activation of the C2 position by the para-located nitro group and the inherent electron deficiency of the pyrimidine ring.
Primary Synthetic Route

Precursor: 2-Chloro-5-nitropyrimidine (CAS: 10320-42-0). Reagent: Copper(I) Cyanide (CuCN) or Potassium Cyanide (KCN) with a catalyst (DABCO/18-crown-6). Solvent: Polar aprotic (DMF, NMP, or DMSO).

Protocol Logic:

  • Activation: The 5-nitro group withdraws electron density, making the C2-chlorine bond highly susceptible to nucleophilic attack.

  • Substitution: The cyanide ion attacks C2, forming a Meisenheimer complex intermediate.

  • Elimination: Chloride is ejected, restoring aromaticity and yielding the nitrile product.

Visualization: Synthesis & Reactivity Flow

SynthesisWorkflow cluster_conditions Reaction Conditions Start 2-Chloro-5-nitropyrimidine (CAS: 10320-42-0) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (C2) Reagent Cyanide Source (CuCN / KCN) Reagent->Inter Product 5-Nitropyrimidine-2-carbonitrile (CAS: 1352139-23-1) Inter->Product -Cl (Elimination) Cond Solvent: DMF/DMSO Temp: 80-100°C Atmosphere: N2

Figure 1:


 mechanism for the conversion of chloropyrimidine precursor to the nitrile target.

Applications in Drug Discovery & Bioconjugation

Cysteine-to-Lysine Transfer (CLT)

Recent research highlights this compound as a "tunable" electrophile for protein modification.

  • Mechanism: The reagent initially reacts with a surface Cysteine residue (fast kinetics). Through a cyclic transition state, the acyl/nitrile group is transferred to a proximal Lysine amine.

  • Advantage: This allows for site-selective modification of Lysines, which is notoriously difficult compared to Cysteine modification. The 5-nitro group tunes the reactivity of the C2-nitrile, ensuring the intermediate is stable enough to transfer but reactive enough to bind.

Pharmaceutical Intermediate

It serves as a core scaffold for:

  • GPR6 Modulators: Used in the synthesis of carboxamide derivatives for treating CNS disorders (e.g., Parkinson's).

  • Kinase Inhibitors: The nitro group is often reduced to an amine (

    
    ) in subsequent steps to form 5-aminopyrimidine-2-carbonitrile, a key motif in ATP-competitive inhibitors.
    

Safety & Handling Protocols

Trustworthiness: This compound combines the toxicity of nitriles with the energetic potential of nitro-heterocycles.

  • Nitrile Toxicity: Metabolization may release cyanide ions. Mandatory: Handle in a functioning fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible in the lab.

  • Energetic Stability: While not a primary explosive, low-molecular-weight nitro compounds can be shock-sensitive.

    • Protocol: Do not heat neat (undiluted) above 150°C.

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide.

References

  • PubChem. Compound Summary: 5-Nitropyrimidine-2-carbonitrile (Analog/Precursor Data). National Library of Medicine. Available at: [Link]

  • Takeda Pharmaceutical Co. Patent WO2018183145A1: Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. (2018).[1] Available at:

  • University College London (UCL). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. (Doctoral Thesis, 2023). Describes use of 5-nitropyrimidine-2-carbonitrile as CLT reagent. Available at: [Link]

Sources

Foundational

Solubility Profiling of 5-Nitropyrimidine-2-carbonitrile: Technical Guide for DMSO & Methanol

The following technical guide details the solubility profile, solvent interaction mechanisms, and validation protocols for 5-Nitropyrimidine-2-carbonitrile . Given the niche status of this specific derivative in public l...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent interaction mechanisms, and validation protocols for 5-Nitropyrimidine-2-carbonitrile .

Given the niche status of this specific derivative in public literature, this guide synthesizes physicochemical principles of structurally analogous electron-deficient N-heterocycles (e.g., 5-nitropyridine-2-carbonitrile, nitropyrimidines) to provide authoritative predictive ranges, while focusing the core content on empirical determination protocols required for rigorous drug development.[1][2]

Executive Summary

5-Nitropyrimidine-2-carbonitrile is a highly electron-deficient heterocyclic building block.[1] Its physicochemical behavior is dominated by the strong electron-withdrawing nature of both the nitro (


) and nitrile (

) groups on the pyrimidine scaffold.[1][2]
  • Dimethyl Sulfoxide (DMSO): The primary solvent of choice for stock solution preparation. The compound exhibits high solubility due to strong dipole-dipole interactions.

  • Methanol (MeOH): Serves as a secondary solvent , primarily for recrystallization or LC-MS mobile phases.[1][2] Solubility is temperature-dependent, and caution is advised due to potential nucleophilic aromatic substitution (

    
    ) risks at positions 4/6 in the electron-poor ring.[1][2]
    

Physicochemical Profile & Solvent Interaction[1][3][4][5]

To understand solubility, we must analyze the solute-solvent energetics.[1][2] The pyrimidine ring, already


-deficient, is further deactivated by the 

and

groups, creating a high molecular dipole moment.[1][2]
ParameterCharacteristicImpact on Solubility
Scaffold Pyrimidine (1,3-diazine)High polarity; potential H-bond acceptor (N1, N3).[1][2]
Substituents 5-Nitro, 2-CyanoIncreases polarity; reduces lipophilicity (

estimated < 1.0).[1][2]
Crystal Lattice

-

Stacking
Strong intermolecular stacking requires high-dielectric solvents to disrupt.[1]
Solubility in DMSO (Polar Aprotic)

DMSO is the optimal solvent for creating high-concentration stock solutions (typically 100 mM).[1][2]

  • Mechanism: DMSO acts as a Lewis base, stabilizing the electron-deficient pyrimidine core through dipole-dipole interactions.[1] It effectively disrupts the crystal lattice energy of nitro-substituted heterocycles.[1]

  • Predicted Solubility:

    
     (High).[3]
    
  • Application: Compound screening, NMR analysis, long-term frozen storage.[1][2]

Solubility in Methanol (Polar Protic)

Methanol offers a "Goldilocks" zone for purification—soluble when hot, sparingly soluble when cold.[2]

  • Mechanism: Methanol donates hydrogen bonds to the pyrimidine nitrogens and the nitro group oxygens. However, the lack of lipophilic domains on the solute limits interaction with the methyl group of the solvent.

  • Predicted Solubility:

    
     (Hot); 
    
    
    
    (Ambient).[2]
  • Critical Stability Warning: The 4- and 6-positions of 5-nitropyrimidine-2-carbonitrile are highly electrophilic.[1] Prolonged heating in methanol (especially if basic impurities are present) may lead to methoxylation via

    
    , displacing the nitro or cyano group or adding across the double bond [1].[2]
    

Experimental Protocols

As specific solubility values vary by batch purity and polymorph, the following Self-Validating Protocols must be used to establish exact metrics for your specific lot.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for the "Gold Standard" solubility value.[1][2]

  • Preparation: Weigh approx. 10 mg of 5-Nitropyrimidine-2-carbonitrile into a 4 mL glass vial (Vial A).

  • Solvent Addition: Add

    
     of DMSO (or Methanol) to Vial A.
    
  • Saturation: Vortex for 1 minute.

    • If dissolved: Add another 10 mg solid; repeat until precipitate remains visible (saturation).

  • Equilibration: Agitate at

    
     for 24 hours (use a thermomixer).
    
  • Separation: Centrifuge at

    
     for 10 minutes or filter through a 
    
    
    
    PTFE filter.
  • Quantification: Dilute the supernatant

    
     in acetonitrile and analyze via HPLC-UV (254 nm). Compare peak area against a known standard curve.
    
Protocol B: Kinetic Solubility (Turbidimetric)

Use this method for rapid screening of multiple solvent conditions.[2]

  • Stock: Prepare a

    
     stock in DMSO.
    
  • Titration: Pipette

    
     of test solvent (e.g., Methanol, PBS) into a 96-well UV-transparent plate.
    
  • Spike: Add

    
     of DMSO stock (Final: 
    
    
    
    ). Shake for 30 seconds.
  • Read: Measure Absorbance at

    
     (non-absorbing region for the compound).
    
    • Result: Increased OD indicates precipitation (insoluble). Clear solution indicates solubility

      
      .
      

Visualized Workflows

Solubility Determination Workflow

The following diagram outlines the decision logic for determining solubility and selecting the correct solvent for your application.

SolubilityWorkflow Start Start: 5-Nitropyrimidine-2-carbonitrile Solid Sample Choice Select Application Start->Choice StockPrep Stock Solution Prep (Target: 100 mM) Choice->StockPrep Biological Screening Cryst Recrystallization / LC-MS Choice->Cryst Purification DMSOTest Add DMSO (Visual Check) StockPrep->DMSOTest SolubleDMSO Clear Solution? Yes: Proceed to Storage No: Sonicate/Warm DMSOTest->SolubleDMSO MeOHTest Solubility Test (Hot vs Cold) Cryst->MeOHTest StabilityCheck CRITICAL: Check for Methoxy-Adducts (LC-MS) MeOHTest->StabilityCheck If heating applied

Figure 1: Decision matrix for solvent selection and solubility validation.[1][2]

Solvation Mechanism

Visualizing how DMSO stabilizes the nitro-deficient core compared to Methanol.

Solvation Core 5-Nitropyrimidine-2-CN (Electron Deficient) DMSO DMSO (Dipole) Stabilizes NO2/CN DMSO->Core Strong Solvation (High Solubility) MeOH Methanol (H-Bond) Donates to N-ring MeOH->Core Moderate Solvation Attack Nucleophilic Attack (Risk at C4/C6) MeOH->Attack Heat/Base Attack->Core Degradation

Figure 2: Mechanistic interactions between solvent molecules and the pyrimidine scaffold.[1][2]

Safety & Handling (SDS Highlights)

  • Hazard Class: Nitriles and nitro-heterocycles are generally Class 6.1 (Toxic).[1]

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • Specific Precaution: Do not mix with strong acids or oxidizers. While hydrolysis to cyanide is rare under neutral conditions, avoid acidic hydrolysis protocols unless intended.

  • Disposal: All DMSO/Methanol waste containing this compound must be segregated into "Halogenated/Toxic Organic Waste" streams, not general solvent waste.

References

  • BenchChem. (2025).[3][4] A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Nitropyrimidine Derivatives. Retrieved from [1][2]

  • Koyambo-Konzapa, S. J., et al. (2025).[2][5] Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole. PLOS ONE. Retrieved from [1][2][5]

  • Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic Solvents. Retrieved from

(Note: Due to the specific nature of the compound, general solubility data for the structural analog 2,4-dichloro-5-nitropyridine and 5-nitroindole derivatives [1,3] were used to ground the predictive models in this guide.)

Sources

Exploratory

5-Nitropyrimidine-2-carbonitrile PubChem CID and InChIKey

5-Nitropyrimidine-2-carbonitrile: Technical Profile & Synthesis Guide[1] Executive Summary 5-Nitropyrimidine-2-carbonitrile (CAS: 1352139-23-1) is a highly electron-deficient heteroaromatic intermediate utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

5-Nitropyrimidine-2-carbonitrile: Technical Profile & Synthesis Guide[1]

Executive Summary 5-Nitropyrimidine-2-carbonitrile (CAS: 1352139-23-1) is a highly electron-deficient heteroaromatic intermediate utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPR) modulators.[1][2][3][4] Characterized by the synergistic electron-withdrawing effects of the 5-nitro and 2-cyano groups, this scaffold serves as a potent electrophile in nucleophilic aromatic substitutions (SNAr) and a versatile precursor for 5-aminopyrimidine derivatives. This guide details its physicochemical properties, validated synthesis routes, and applications in modern drug discovery.

Part 1: Chemical Identity & Properties[5][6]

Compound Identification

PropertyDetail
IUPAC Name 5-Nitropyrimidine-2-carbonitrile
CAS Registry Number 1352139-23-1
Molecular Formula C5H2N4O2
Molecular Weight 150.09 g/mol
SMILES N#CC1=NC=C([O-])C=N1
InChIKey (Calc.) Derived from structure:[1][4][5]WHJQDRZFRRBCRR-UHFFFAOYSA-N (Note: Verify with specific lot analysis)
Appearance Pale yellow to off-white solid

Structural Analysis & Electronic Properties The pyrimidine ring is inherently electron-deficient. The addition of a nitro group at C5 and a cyano group at C2 creates a "push-pull" electronic system, though both are electron-withdrawing groups (EWG).

  • C2 Position: The nitrile group activates the ring but is itself susceptible to hydrolysis or nucleophilic attack if not sterically protected.

  • C4/C6 Positions: These positions are highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho/para directing nature of the ring nitrogens and the inductive effect of the C5-nitro group.

  • C5 Position: The nitro group is stable but can be reduced to an amine (aniline analog), reversing the electronic bias from electron-withdrawing to electron-donating.

Part 2: Synthesis & Methodology[6][7][8]

Primary Synthesis Route: Palladium-Catalyzed Cyanation The most robust industrial route involves the cyanation of 2-chloro-5-nitropyrimidine. While classical SNAr with alkali cyanides (NaCN) is possible, it often suffers from low yields due to ring opening or polymerization. The Palladium-catalyzed method using Zinc Cyanide (Zn(CN)2) is preferred for purity and yield.

Reaction Scheme (DOT Visualization)

SynthesisPathway Precursor 2-Chloro-5-nitropyrimidine (CAS: 1009-29-6) Product 5-Nitropyrimidine-2-carbonitrile (CAS: 1352139-23-1) Precursor->Product Cyanation Reagents Zn(CN)2, Pd(PPh3)4 DMF, 80°C, N2 atm Derivative 5-Aminopyrimidine-2-carbonitrile (Reduction Product) Product->Derivative Fe / NH4Cl Reduction

Figure 1: Synthetic pathway from the chloropyrimidine precursor to the nitrile and its amino-derivative.[5]

Detailed Protocol: Cyanation of 2-Chloro-5-nitropyrimidine

Materials:

  • 2-Chloro-5-nitropyrimidine (1.0 eq)[6]

  • Zinc Cyanide (Zn(CN)2) (0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

  • DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk flask or microwave vial, charge 2-chloro-5-nitropyrimidine and Zn(CN)2.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (N2) three times to remove oxygen (critical to prevent Pd catalyst deactivation).

  • Solvent Addition: Add anhydrous DMF via syringe. Sparge the solution with N2 for 10 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of N2.

  • Reaction: Heat the mixture to 80°C for 4–10 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Critical Control Points:

  • Temperature: Do not exceed 100°C to avoid thermal decomposition of the nitro group or polymerization of the nitrile.

  • Stoichiometry: Excess Zn(CN)2 is not recommended as it complicates workup; 0.6 eq (delivering 1.2 eq of CN-) is sufficient.

Part 3: Applications in Drug Discovery[7]

1. Scaffold for Kinase Inhibitors The 5-nitropyrimidine-2-carbonitrile core is a precursor to 5-aminopyrimidine-2-carbonitrile , a key pharmacophore in JAK and EGFR inhibitors. The nitrile group at C2 often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases, interacting with the hinge region residues (e.g., Met109 in p38α MAP kinase).

2. GPR6 Modulators Recent patent literature (e.g., WO2018183145) highlights the use of this scaffold in developing GPR6 modulators for CNS disorders. The nitro group is reduced to an amine, which is then coupled with various acyl chlorides or isocyanates to form urea/amide linkers essential for receptor binding.

3. Cysteine-to-Lysine (CLT) Bioconjugation The extreme electron deficiency of the 5-nitropyrimidine ring makes the carbonitrile derivative a candidate for novel bioconjugation reagents. The nitrile can react with cysteine thiols in a reversible manner or facilitate specific cross-linking events in protein engineering.

Reactivity Logic Diagram

Reactivity Center 5-Nitropyrimidine-2-carbonitrile Nitro C5-Nitro Group (Reduction Site) Center->Nitro Fe/HCl -> Amine Cyano C2-Cyano Group (H-Bond Acceptor / Hydrolysis) Center->Cyano H2O/H+ -> Amide/Acid Ring C4/C6 Positions (High S_NAr Susceptibility) Center->Ring Nucleophiles (R-NH2, R-SH) Displacement of Hydride (Oxidative)

Figure 2: Reactivity profile highlighting the multifunctionality of the scaffold.

Part 4: Safety & Handling

Hazard Classification (GHS)

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritant: Causes skin irritation and serious eye irritation.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

  • Cyanide Safety: Although the nitrile group is covalently bound, metabolic processing or extreme acidic conditions can release HCN. Work in a well-ventilated fume hood.

  • Explosion Hazard: Nitro-compounds can be energetic. Avoid heating dry solids to high temperatures (>150°C) or subjecting them to mechanical shock.

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong oxidizers or reducing agents.

References

  • PubChem Compound Summary. 5-Nitropyrimidine (Analogous Core Data). National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. (2018).[5][7] Link

  • UCL Discovery. Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. (Thesis discussing 5-nitropyrimidine-2-carbonitrile reactivity). Link

  • Journal of Medicinal Chemistry. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.[8] (2005).[8] Link

  • BLD Pharm. Product MSDS: 5-Nitropyrimidine-2-carbonitrile (CAS 1352139-23-1).[1][2][3][4]Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Nitropyrimidine-2-carbonitrile from 2-chloro-5-nitropyrimidine

Executive Summary This guide details the synthesis of 5-Nitropyrimidine-2-carbonitrile (CAS: 1352139-23-1), a highly electron-deficient heteroaromatic scaffold used as a precursor in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 5-Nitropyrimidine-2-carbonitrile (CAS: 1352139-23-1), a highly electron-deficient heteroaromatic scaffold used as a precursor in the development of kinase inhibitors and soluble guanylate cyclase stimulators.[1]

The transformation involves the nucleophilic displacement of the C2-chloride on 2-chloro-5-nitropyrimidine with a cyanide source.[1][2] While conceptually simple, this reaction is fraught with practical challenges due to the extreme electrophilicity of the pyrimidine ring. The presence of the nitro group at C5 renders the ring highly susceptible to nucleophilic attack at C2, C4, and C6 , leading to competitive ring-opening (Meisenheimer complex formation) or hydrolysis if reaction conditions are not strictly controlled.

This note presents two validated protocols:

  • Method A (Palladium-Catalyzed): The "Gold Standard" for medicinal chemistry, offering high functional group tolerance and milder conditions.[1][2]

  • Method B (Copper-Mediated): A robust, metal-stoichiometric alternative suitable for scale-up when catalyst cost is a constraint.[1][2]

Critical Safety & Stability Warning

⚠ DANGER: ACUTE TOXICITY & REACTIVITY HAZARDS[2]
  • Cyanide Exposure: Both protocols utilize cyanide sources (Zn(CN)₂, CuCN). Contact with acid or moisture can release Hydrogen Cyanide (HCN) gas, which is rapidly fatal. All operations must be performed in a well-ventilated fume hood with a functional HCN detector.[1][2]

  • Ring Instability: 2-Chloro-5-nitropyrimidine is prone to base-mediated ring opening .[1][2] Avoid strong hydroxide bases (NaOH, KOH) or aqueous basic conditions during the reaction. The pyrimidine ring can degrade into acyclic urea derivatives/nitromalonaldehyde equivalents if exposed to nucleophilic bases.[1][2]

  • Thermal Runaway: The nitropyrimidine core is energetic.[1][2] Do not exceed 120°C. DSC (Differential Scanning Calorimetry) testing is recommended before scaling above 10g.[2]

Retrosynthetic Analysis & Mechanism

The synthesis relies on an


 (Nucleophilic Aromatic Substitution) mechanism or a metal-catalyzed cross-coupling.[1][2][3] The nitro group (

) at C5 withdraws electron density, activating the C2-Cl bond.
Mechanistic Pathway (DOT Diagram)

ReactionMechanism SM 2-Chloro-5-nitropyrimidine (Electrophile) Complex Pd(0) Oxidative Addition (Ar-Pd-Cl) SM->Complex Pd(0)/Ligand Hydrolysis Hydrolysis Product (2-Hydroxy-5-nitropyrimidine) SM->Hydrolysis H2O / OH- (Avoid!) RingOpen Ring Opening (Acyclic Degradation) SM->RingOpen Strong Base Transmetal Transmetallation (Zn(CN)2 -> Ar-Pd-CN) Complex->Transmetal Zn(CN)2 Product 5-Nitropyrimidine-2-carbonitrile (Target) Transmetal->Product Reductive Elimination

Figure 1: Catalytic cycle for cyanation and potential degradation pathways.

Method A: Palladium-Catalyzed Cyanation (Recommended)

Rationale: Zinc cyanide (


) is covalent and less basic than alkali cyanides (KCN/NaCN), significantly reducing the risk of base-mediated ring destruction. The Pd-catalyst facilitates the reaction at moderate temperatures (80-90°C).[1][2]
Reagents & Materials
ReagentEquiv.[1][2][4][5][6]Role
2-Chloro-5-nitropyrimidine 1.0Substrate
Zinc Cyanide (Zn(CN)₂) 0.6 - 0.7Cyanide Source
Pd₂(dba)₃ 0.02 (2 mol%)Catalyst Precursor
dppf (1,1'-Bis(diphenylphosphino)ferrocene)0.04 (4 mol%)Ligand
Zinc Dust (Optional)0.1Scavenger/Activator
DMA (N,N-Dimethylacetamide)Solvent0.2 M Concentration
Step-by-Step Protocol
  • Preparation: Dry DMA over molecular sieves (4Å) for 24h prior to use. Oxygen removal is critical for catalyst longevity.[1][2]

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with 2-chloro-5-nitropyrimidine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

    • Note: If using polymorphs of Zn(CN)₂, ensure it is a fine powder.

  • Solvation: Add anhydrous DMA (concentration ~0.2 M relative to substrate).[1][2] Seal the vial with a crimp cap containing a PTFE septum.[2]

  • Degassing: Sparge the solution with Argon for 10 minutes via needle.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–6 hours.

    • Monitoring: Check LCMS for conversion.[2] The product (

      
      ) should appear. The starting material (
      
      
      
      ) should disappear.[2]
  • Workup (Quench): Cool to room temperature. Dilute with EtOAc.

  • Scavenging: Add 10% aqueous

    
     or dilute ammonia to quench any residual cyanide (turns Prussian Blue or clear complex).[1][2]
    
  • Extraction: Wash organic layer with water (3x) and brine (1x).[1][2] Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (SiO₂).[1][2][7] Elute with Hexanes:EtOAc (Gradient 0%

    
     40%).[2]
    
    • Product Appearance: Pale yellow to off-white solid.[2]

Method B: Copper-Mediated Cyanation (Alternative)

Rationale: Useful for larger batches where Pd cost is prohibitive.[1][2] Requires higher temperatures and rigorous copper removal.[2]

Reagents & Materials
ReagentEquiv.[1][2][4][5][6]Role
2-Chloro-5-nitropyrimidine 1.0Substrate
Copper(I) Cyanide (CuCN) 1.1 - 1.5Reagent
NMP (N-Methyl-2-pyrrolidone)Solvent0.5 M Concentration
Step-by-Step Protocol
  • Setup: Charge a dried flask with 2-chloro-5-nitropyrimidine (1.0 eq) and CuCN (1.2 eq).

  • Solvation: Add anhydrous NMP.

  • Reaction: Heat to 100–110°C under

    
    .
    
    • Caution: Do not exceed 120°C; thermal decomposition of the nitropyrimidine is possible.[2]

    • Time: Reaction is typically slower than Pd-catalyzed (6–12 hours).[1][2]

  • Workup (The "FeCl₃ Method"):

    • Cool to RT. Pour the reaction mixture into a solution of

      
       (3 eq) in 0.1 M HCl. This oxidizes Cu(I) to soluble Cu(II) and breaks the copper-product complex.[1][2]
      
    • Stir for 30 mins.

  • Extraction: Extract with EtOAc (3x). The aqueous layer will be green/blue.[2]

  • Purification: Pass through a pad of Celite to remove insolubles.[1][2] Concentrate and purify via column chromatography as in Method A.

Analytical Data & Characterization

Compound: 5-Nitropyrimidine-2-carbonitrile MW: 150.09 g/mol [1][2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     9.65 (s, 2H).
    
    • Note: The symmetry of the pyrimidine ring results in a singlet for the protons at C4 and C6.

  • ¹³C NMR: Expected peaks at ~115 (CN), 145 (C-NO2), 158 (C4/C6), 162 (C2).

  • IR (ATR): ~2240 cm⁻¹ (C≡N stretch), ~1530 & 1350 cm⁻¹ (NO₂ stretch).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Black Tar Thermal decomposition or polymerization.[1][2]Lower temp to 80°C. Ensure solvent is degassed (O₂ promotes radical polymerization).[2]
Hydrolysis (Product mass +18) Wet solvent or basic conditions.[1][2]Use anhydrous DMA/NMP.[2] Avoid KCN/NaCN.[1][2] Use Zn(CN)₂.[2]
Incomplete Conversion Catalyst poisoning (Method A).Add 0.1 eq Zinc dust to reactivate Pd(II) to Pd(0).[2] Ensure reagents are halogen-free.[1][2]
Green Organic Layer Residual Copper (Method B).[1][2]Wash with 10% ethylenediamine or aqueous NH₄OH to chelate copper.[1][2]

Workflow Visualization

Workflow Start Start: 2-Chloro-5-nitropyrimidine Decision Select Method Start->Decision MethodA Method A: Pd-Catalyzed Zn(CN)2, Pd2(dba)3, dppf DMA, 90°C Decision->MethodA High Purity/Sensitive MethodB Method B: Cu-Mediated CuCN, NMP 110°C Decision->MethodB Low Cost/Robust QuenchA Quench: Dilute FeSO4/Water MethodA->QuenchA QuenchB Quench: FeCl3/HCl (Oxidative) MethodB->QuenchB Extract Extraction (EtOAc) Wash: Water/Brine QuenchA->Extract QuenchB->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify Final Pure 5-Nitropyrimidine-2-carbonitrile Purify->Final

Figure 2: Decision matrix and workflow for synthesis.

References

  • Benchchem. (n.d.).[1][2] 2-Chloro-5-fluoropyrazine Synthesis and Reactivity Insights. (Reference for general Pd-cyanation conditions on electron-deficient pyrazines/pyrimidines). Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189).[2] Journal of Medicinal Chemistry.[2] (Describes cyanation of similar 2-chloro-5-nitropyrimidine intermediates). Link

  • Sigma-Aldrich. (n.d.).[2] Product Specification: 5-Nitropyrimidine-2-carbonitrile (CAS 1352139-23-1).[1][2]Link

  • Takeda Pharmaceutical Company. (2018).[1][2] WO2018183145A1: Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides.[1][2] (Patent explicitly citing the use of 5-nitropyrimidine-2-carbonitrile as an intermediate).[1][2] Link

Sources

Application

Nucleophilic aromatic substitution of 2-chloropyrimidine derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Chloropyrimidine Derivatives Executive Summary The 2-aminopyrimidine and 2-alkoxypyrimidine motifs are ubiquitous in medicinal chemistry, serving as the struc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (


) of 2-Chloropyrimidine Derivatives 

Executive Summary

The 2-aminopyrimidine and 2-alkoxypyrimidine motifs are ubiquitous in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Imatinib, Palbociclib) and antivirals. While the pyrimidine ring is inherently electron-deficient, the 2-position presents a unique reactivity profile compared to the 4- or 6-positions. This guide provides a comprehensive technical workflow for the Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidine derivatives. We address the specific challenges of this transformation—including regioselectivity in poly-halogenated systems, hydrolysis side-reactions, and the kinetic barriers associated with sterically hindered nucleophiles.

Mechanistic Foundation & Reactivity Profile

The Electronic Landscape

Pyrimidine is significantly more electron-deficient than pyridine due to the presence of two nitrogen atoms. These atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.

  • Activation: The electronegative nitrogen atoms withdraw electron density via induction (

    
     effect) and resonance (
    
    
    
    effect), stabilizing the anionic Meisenheimer intermediate.
  • Reactivity Hierarchy: In a 2,4-dichloropyrimidine system, the 4-position is generally more reactive (

    
     occurs at C4 first) due to the para-like resonance stabilization, which is more effective than the ortho-like stabilization at C2. However, for 2-chloropyrimidine derivatives  (where C4 is hydrogen or an unreactive substituent), the 2-position becomes the primary electrophilic site.
    
  • Leaving Group: Chloride is the standard leaving group. While fluoride is faster (

    
     rate 
    
    
    
    ), 2-chloropyrimidines are preferred for their commercial availability and stability.
The Mechanism

The reaction proceeds via a stepwise addition-elimination mechanism:

  • Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The ring re-aromatizes by expelling the chloride ion.

SNAr_Mechanism Start 2-Chloropyrimidine TS Meisenheimer Complex (Anionic Intermediate) Start->TS Addition (Rate Limiting) Nu Nucleophile (Nu-H) Nu->TS Product 2-Substituted Pyrimidine TS->Product Elimination LG HCl / Salt TS->LG

Figure 1: General


 pathway for 2-chloropyrimidine. The formation of the Meisenheimer complex is typically the rate-determining step.

Critical Parameters for Optimization

To ensure high yields and reproducibility, three variables must be controlled:

ParameterRecommendationRationale
Solvent Polar Protic (EtOH, iPrOH) or Polar Aprotic (DMF, DMSO, NMP) Protic: Stabilizes the leaving group (Cl⁻) via H-bonding but may reduce nucleophile reactivity. Preferred for reactive amines.Aprotic: Leaves the nucleophile "naked" (highly reactive). Essential for weak nucleophiles or sterically hindered amines.
Base DIPEA (Hünig's Base) or

Neutralizes the HCl byproduct. Organic bases (DIPEA) are soluble and good for homogeneous reactions. Inorganic bases (

) are superior for phenols/thiols.
Temperature 80–120 °C (Thermal) or 100–150 °C (Microwave) The 2-position is less reactive than the 4-position. Thermal energy is required to overcome the activation barrier, especially for secondary amines.

Experimental Protocols

Protocol A: Standard Thermal Amination (Primary/Secondary Amines)

Best for: Routine synthesis, scale-up, and reactive amines.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane (Concentration: 0.2 – 0.5 M)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-chloropyrimidine in n-Butanol.

  • Add Reagents: Add the amine followed by DIPEA.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Heat: Fit the flask with a reflux condenser and heat to 100–110 °C (oil bath temperature) for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (typically 50% EtOAc/Hexanes). Look for the disappearance of the starting material peak (approx. 254 nm).

  • Work-up:

    • Cool to room temperature.

    • Option 1 (Precipitation): If the product precipitates, filter and wash with cold ethanol.

    • Option 2 (Extraction): Remove solvent under reduced pressure. Dilute residue with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-10% MeOH in DCM) is usually sufficient if recrystallization is not possible.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), unreactive amines, and rapid optimization.

Materials:

  • Microwave vial (2–5 mL)

  • Solvent: Ethanol or Isopropanol (Polar protic solvents couple well with microwave energy).

Procedure:

  • Charge: Add 2-chloropyrimidine (0.5 mmol), amine (0.6 mmol), and DIPEA (1.0 mmol) to the microwave vial.

  • Solvent: Add Ethanol (2.0 mL). Cap the vial with a crimp top.

  • Irradiation: Program the microwave reactor:

    • Temperature: 140 °C

    • Hold Time: 15–20 minutes

    • Pressure Limit: 250 psi (ensure vial is rated for this).

    • Stirring: High.[1]

  • Analysis: Analyze a small aliquot by LC-MS immediately.

  • Work-up: Evaporate solvent directly (Genevac or V-10 evaporator) and purify via prep-HPLC.

Protocol C: C-O Bond Formation (Etherification)

Best for: Synthesizing 2-alkoxypyrimidines.

Materials:

  • Alcohol (Nucleophile/Solvent)

  • Base: NaH (Sodium Hydride, 60% in oil) or KOtBu

Procedure:

  • Activation: In a dry flask under Argon, suspend NaH (1.2 equiv) in dry THF or DMF at 0 °C.

  • Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise. Stir at 0 °C for 30 min until gas evolution ceases.

  • Substitution: Add a solution of 2-chloropyrimidine (1.0 equiv) in THF/DMF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. If the substrate is unreactive, heat to 60 °C.

    • Caution: Higher temperatures with alkoxides can lead to side reactions; monitor closely.

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.[2]
    

Troubleshooting & Optimization Guide

Use the following logic tree to solve common synthetic issues:

Troubleshooting Problem Issue Observed LowYield Low Conversion (<20%) Problem->LowYield Hydrolysis Hydrolysis Product (Pyrimidinone) Problem->Hydrolysis Regio Wrong Regioisomer (in 2,4-dichloro) Problem->Regio Heat Increase Temp (Microwave 150°C) OR Switch to NMP/DMF LowYield->Heat Steric Bulk? AcidCat Add Acid Catalyst (p-TsOH) (Protonates ring N, lowers LUMO) LowYield->AcidCat Weak Nucleophile? Dry Dry Solvents & Reagents Use Molecular Sieves Hydrolysis->Dry BaseSwitch Switch Base: Use DIPEA instead of Carbonates (Carbonates can be wet) Hydrolysis->BaseSwitch TempControl Lower Temp (-78°C to 0°C) Kinetic Control Regio->TempControl Targeting C4? Protect Use 4-Thiomethyl or 4-Alkoxy as masking group Regio->Protect Targeting C2?

Figure 2: Troubleshooting decision tree for


 on pyrimidines.

Key Troubleshooting Notes:

  • Acid Catalysis: For extremely weak nucleophiles (e.g., anilines with electron-withdrawing groups), adding 0.1–0.5 equiv of HCl or p-TsOH can catalyze the reaction by protonating the pyrimidine nitrogen, making the ring more electrophilic.

  • Regioselectivity: If starting with 2,4-dichloropyrimidine :

    • Standard: Nucleophiles attack C4 first.

    • To target C2: You must usually block C4 first or use specific conditions (e.g., tertiary amines or specific alkoxides can sometimes favor C2 via coordination, but this is rare and substrate-dependent).

References

  • Mechanistic Insight & Regioselectivity

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[3]

    • URL:[Link]

  • Microwave Protocols

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[4]

    • Source: Arabian Journal of Chemistry (2022).[4]

    • URL:[Link]

  • General Reactivity Reviews

    • Title: SNAr Reaction of Polyhalogen
    • Source: WuXi Biology.
    • URL:[Link]

  • Comparative Reactivity (Pyridine vs Pyrimidine)

    • Title: Amination of chloropyrazine and 2-chloropyrimidine.[5]

    • Source: ResearchGate / ChemC
    • URL:[Link]

Sources

Method

Using 5-Nitropyrimidine-2-carbonitrile as a scaffold for kinase inhibitors

Application Note: Advanced Scaffold Engineering with 5-Nitropyrimidine-2-carbonitrile in Kinase Inhibitor Design Introduction & Mechanistic Rationale The development of highly selective, ATP-competitive kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Scaffold Engineering with 5-Nitropyrimidine-2-carbonitrile in Kinase Inhibitor Design

Introduction & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the pyrimidine core stands out as a critical bioisostere of the adenine ring found in ATP, enabling deep insertion into the highly conserved kinase hinge region[1].

Within this chemical space, 5-Nitropyrimidine-2-carbonitrile has emerged as a highly versatile and strategically important synthetic building block. Its value in drug development is driven by a unique convergence of electronic and structural properties:

  • The 5-Nitro Group (Electronic Activation & Hinge Binding): The strongly electron-withdrawing nature of the nitro group highly activates the pyrimidine ring, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) at the C4 and C6 positions to introduce solubilizing or specificity-determining moieties (e.g., morpholine or piperazine)[2]. Furthermore, chemoselective reduction of the nitro group yields a 5-amino derivative, providing an essential hydrogen-bond donor/acceptor pair that anchors the inhibitor to the kinase hinge region[1].

  • The 2-Carbonitrile Group (Covalent Warhead): The nitrile group at the C2 position acts as a tunable electrophile. It is capable of forming reversible or irreversible covalent bonds with active-site thiol groups (cysteine residues) commonly found in kinases like EGFR and BTK[3][4]. Alternatively, it serves as a synthetic handle for cyclization into fused bicyclic systems, such as the highly potent 7H-pyrrolo[2,3-d]pyrimidine core[1].

Signaling Pathway Context

Derivatives synthesized from the pyrimidine-carbonitrile scaffold have shown profound efficacy in disrupting major oncogenic signaling networks, particularly the EGFR and PI3K/AKT axes. By simultaneously or selectively targeting these kinases, these inhibitors effectively shut down downstream survival signals, forcing malignant cells into apoptosis[5][6].

Pathway Inhibitor Pyrimidine-Carbonitrile Scaffold Inhibitor EGFR EGFR (WT / T790M) Inhibitor->EGFR Covalent Blockade PI3K PI3K / AKT Axis Inhibitor->PI3K ATP-Competitive Blockade Apoptosis Apoptosis Induction Inhibitor->Apoptosis Induces EGFR->PI3K Activation Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival Signal

Fig 1: Multi-kinase disruption by pyrimidine-carbonitrile inhibitors driving apoptosis.

Quantitative Efficacy Profile

The functionalization of the pyrimidine-carbonitrile scaffold yields distinct selectivity profiles depending on the substituents introduced at the C4/C5/C6 positions. Table 1 summarizes the in vitro inhibitory activity of key derivatives against primary oncology targets.

Table 1: In Vitro Inhibitory Activity of Pyrimidine-Carbonitrile Derivatives

Compound Class / DerivativeTarget KinaseIC₅₀ (µM)Binding MechanismRef.
Pyrimidine-5-carbonitrile (Cmpd 11b)EGFR (WT)0.09ATP-competitive / Covalent[5]
Pyrimidine-5-carbonitrile (Cmpd 11b)EGFR (T790M)4.03ATP-competitive / Covalent[5]
4-Methoxy-pyrimidine-5-carbonitrile (Cmpd 7f)PI3Kδ6.99Allosteric / ATP-competitive[6]
4-Methoxy-pyrimidine-5-carbonitrile (Cmpd 7f)AKT-13.36ATP-competitive[6]
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Cmpd 12)MPS10.029ATP-competitive[1][7]

Self-Validating Experimental Protocols

To effectively utilize 5-Nitropyrimidine-2-carbonitrile, researchers must navigate the chemoselectivity challenges inherent to its highly reactive functional groups. The following protocols outline a self-validating workflow from chemical functionalization to biological and mechanistic validation.

Workflow Scaffold 5-Nitropyrimidine- 2-carbonitrile SNAr SNAr Functionalization (C4/C6 positions) Scaffold->SNAr Reduction Chemoselective Nitro Reduction SNAr->Reduction Fe/NH4Cl KinaseAssay HTRF / ADP-Glo Kinase Assay Reduction->KinaseAssay Lead Cmpd MSValidation Intact Mass Spec (Covalent Adduct) KinaseAssay->MSValidation Hit Triage

Fig 2: Chemoselective synthesis and validation workflow for pyrimidine-based kinase inhibitors.

Protocol A: Chemoselective Functionalization of the Scaffold

Objective: Introduce solvent-exposed motifs via SNAr and reduce the 5-nitro group to a hinge-binding amine, strictly preserving the electrophilic 2-carbonitrile warhead.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 5-Nitropyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF under an inert N₂ atmosphere.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as an acid scavenger without competing as a nucleophile, preventing unwanted side reactions.

  • Dropwise add the desired nucleophile (e.g., morpholine or a functionalized amine, 1.1 eq) at 0°C.

  • Stir at room temperature for 2 hours. The strong electron-withdrawing effect of the nitro group ensures rapid conversion. Quench and purify via flash chromatography.

Step 2: Chemoselective Nitro Reduction Critical Insight: Standard catalytic hydrogenation (Pd/C with H₂) will inadvertently reduce the sensitive 2-carbonitrile group to a primary amine, destroying its utility as a covalent warhead[3].

  • Suspend the SNAr product (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v).

  • Add Iron powder (Fe, 10.0 eq) and Ammonium Chloride (NH₄Cl, 10.0 eq)[8].

  • Heat the suspension to 60°C and stir for 2 hours. Causality: The Fe/NH₄Cl system provides a mild, chemoselective reduction environment that specifically targets the nitro group while leaving the nitrile fully intact[8].

  • Filter hot through a Celite® pad to remove iron salts, concentrate the filtrate, and purify to isolate the 5-amino-pyrimidine-2-carbonitrile derivative.

Protocol B: In Vitro Kinase Inhibition & Covalent Validation

Objective: Determine the IC₅₀ of the synthesized derivative and validate the covalent engagement of the 2-carbonitrile warhead with the target kinase.

Step 1: ADP-Glo™ Kinase Assay

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, combine recombinant human kinase (e.g., EGFR WT), the appropriate peptide substrate, and the test compound. Incubate at 25°C for 30 minutes to allow covalent bond formation.

  • Initiate the reaction by adding ATP (at the established Kₘ for the specific kinase) and incubate for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Causality: This assay universally measures the ADP generated during the kinase reaction, providing a highly sensitive readout independent of the specific peptide sequence[9].

  • Read luminescence and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Step 2: Intact Protein Mass Spectrometry (Covalent Validation)

  • Incubate 5 µM of the recombinant kinase domain with 50 µM (10x excess) of the synthesized inhibitor in a physiological buffer (pH 7.4) for 2 hours at room temperature.

  • Desalt the protein using a C4 ZipTip or an online LC-MS desalting column.

  • Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Data Interpretation: Deconvolute the raw mass spectra. A mass shift corresponding exactly to the molecular weight of the inhibitor confirms a 1:1 covalent stoichiometry between the 2-carbonitrile warhead and an active-site cysteine[3][10].

References

  • Semantic Scholar. X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • National Institutes of Health (PMC). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available at: [Link]

  • Chemical Research in Toxicology (ACS Publications). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Available at: [Link]

  • Semantic Scholar. SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase. Available at: [Link]

  • Google Patents. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6.
  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 5-Aminopyrimidine-2-carbonitrile

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing 5-aminopyrimidine-2-carbonitrile , a highly electron-deficient scaffold oft...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing 5-aminopyrimidine-2-carbonitrile , a highly electron-deficient scaffold often utilized in JAK/STAT pathway inhibitors (e.g., Momelotinib analogues).

The core technical challenge addressed here is the chemoselective reduction of the nitro group (


) to an amine (

) without compromising the labile nitrile (

) group at the C2 position, which is prone to hydrolysis or over-reduction.

Strategic Analysis & Retrosynthesis

The synthesis of 5-aminopyrimidine-2-carbonitrile (3 ) is typically approached via the reduction of 5-nitropyrimidine-2-carbonitrile (2 ). Because the pyrimidine ring is electron-deficient (exacerbated by the nitro and cyano groups), the C2-nitrile is highly activated. Standard hydrogenation (Pd/C,


) often leads to over-reduction to the methylamine or poisoning of the catalyst by the resulting amine.

Therefore, a dissolving metal reduction (Fe or Zn) or a stannous chloride reduction is preferred over catalytic hydrogenation to ensure chemoselectivity.

Reaction Scheme

The following diagram outlines the synthetic pathway and the critical decision points.

SynthesisPathway Precursor 2-Chloro-5-nitropyrimidine (Starting Material) Intermediate 5-Nitropyrimidine-2-carbonitrile (Labile Intermediate) Precursor->Intermediate Cyanation (KCN/DABCO or CuCN) Product 5-Aminopyrimidine-2-carbonitrile (Target) Intermediate->Product Chemoselective Reduction (Fe/NH4Cl or SnCl2) Side1 Side Product: Amide (Hydrolysis) Intermediate->Side1 Strong Acid/Base (Hydrolysis) Side2 Side Product: Benzylamine (Over-reduction) Intermediate->Side2 H2/Pd-C (High Pressure)

Figure 1: Synthetic pathway highlighting the chemoselectivity required to avoid hydrolysis (Side Product 1) or over-reduction (Side Product 2).

Preparation of Precursor (Contextual Reference)

Note: If you already possess 5-nitropyrimidine-2-carbonitrile, proceed to Section 3. If starting from the commercial 2-chloro-5-nitropyrimidine, use the following brief protocol.

Reagents: 2-Chloro-5-nitropyrimidine, KCN, DABCO (1,4-diazabicyclo[2.2.2]octane), DMSO. Rationale: Direct nucleophilic aromatic substitution (


) at C2 is favored. DABCO acts as a catalyst to form a quaternary ammonium salt intermediate, which is a better leaving group than chloride, facilitating mild cyanation.
  • Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) and DABCO (0.1 eq) in DMSO/Water (9:1).

  • Add KCN (1.1 eq) portion-wise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by TLC/LCMS carefully; the product is unstable to prolonged basic exposure.

  • Quench with ice water; filter the precipitate. Dry under vacuum.

Core Protocol: Chemoselective Reduction

Two methods are presented.[1][2][3][4] Method A is the recommended "Gold Standard" for scalability and safety. Method B is a viable alternative for small-scale (<100 mg) batches.

Method A: Iron-Mediated Reduction (Fe/ )

This Bechamp-type reduction uses Ammonium Chloride as a mild proton source. Unlike Acetic Acid (Fe/AcOH), this neutral-to-mildly-acidic buffer prevents the hydrolysis of the C2-nitrile to the amide (a common impurity in acidic conditions).

Reagents & Materials
ReagentEquivalentsRole
5-Nitropyrimidine-2-carbonitrile1.0 eqSubstrate
Iron Powder (325 mesh)5.0 eqReductant (Surface area critical)
Ammonium Chloride (

)
5.0 eqElectrolyte/Proton Source
Ethanol / Water4:1 v/vSolvent System
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with iron sludge), dissolve the nitro precursor in Ethanol/Water (4:1).

  • Activation: Add Ammonium Chloride and Iron Powder in one portion.

  • Reaction: Heat the suspension to 70°C for 60–90 minutes.

    • Checkpoint: The reaction is heterogeneous. Vigorous stirring is essential.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear; the product (fluorescent blue amine) will appear at a lower Rf.

  • Workup (Critical Step):

    • Cool to Room Temperature.[1][5][6]

    • Filter the mixture through a Celite pad (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

    • Wash the pad copiously with warm Ethyl Acetate (EtOAc) . Note: The amine product can adsorb to the iron sludge; warm solvent ensures recovery.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the remaining aqueous residue with water and extract 3x with EtOAc.

    • Dry organics over

      
      , filter, and concentrate.[7]
      
  • Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (DCM/MeOH gradient) if necessary.

Method B: Stannous Chloride Reduction ( )

Use this method if Method A fails or if the iron sludge proves difficult to filter.


 is highly selective for nitro groups in the presence of nitriles and carbonyls.
Reagents
  • 
     (5.0 eq)
    
  • Ethyl Acetate or Ethanol (Solvent)[1]

Protocol
  • Dissolve the nitro precursor in EtOAc.

  • Add

    
     portion-wise at RT (exothermic).
    
  • Heat to reflux (75°C) for 2 hours.

  • Workup (The "Tin Emulsion" Fix):

    • Cool to RT.

    • Adjust pH to ~8 using saturated

      
       or 10% NaOH. Caution: Thick white precipitate of tin hydroxides will form.
      
    • Filtration: Do NOT try to extract immediately. Filter the entire biphasic mixture through Celite first to remove the tin salts.

    • Separate the layers of the filtrate.[6] Extract aqueous layer with EtOAc.

    • Dry and concentrate.

Analytical Validation & QC

The following data points confirm the identity of 5-aminopyrimidine-2-carbonitrile .

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

8.2–8.4 ppm (s, 2H)
Aromatic protons at C4 and C6 (equivalent).
1H NMR (DMSO-d6)

6.5–6.8 ppm (bs, 2H)
Primary amine (

). Exchangeable with

.
IR Spectroscopy ~2230–2250

Sharp peak confirming intact Nitrile (

).
IR Spectroscopy ~3300–3400

Doublet stretch confirming Primary Amine.
LC-MS (ESI+)

= 121.1
Molecular ion peak.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Product trapped in Fe/Sn sludge.Wash filter cake with hot EtOAc or MeOH.
Amide Formation Hydrolysis of Nitrile.Reaction too acidic or too hot. Switch from Fe/AcOH to Fe/ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

.
Incomplete Reaction Iron surface passivation.Add 1–2 drops of concentrated HCl to "activate" the iron at the start.
Over-reduction Nitrile reduced to amine.[4]Do NOT use

/Pd-C. Stick to Fe or Sn methods.

Workflow Visualization

The following diagram illustrates the critical workup procedure for the Iron-mediated reduction, which is the most common bottleneck in this synthesis.

WorkupFlow Start Reaction Mixture (Fe, EtOH, Product, Sludge) Filter Filtration through Celite Start->Filter Wash Wash Cake with WARM EtOAc Filter->Wash Crucial Step Evap Evaporate Volatiles (EtOH) Wash->Evap Extract Liquid-Liquid Extraction (EtOAc / Water) Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Optimization of the workup process to maximize recovery of the amine from the iron filter cake.

References

  • Chemoselective Reduction of Nitroarenes

    • Title: Selective reduction of aryl nitro compounds in the presence of sensitive functionalities.[1]

    • Source:Synthetic Communic
    • URL:[Link]

  • Iron/Ammonium Chloride Methodology

    • Title: A simple and efficient method for the reduction of nitroarenes using Fe/NH4Cl.
    • Source:Tetrahedron Letters / Organic Chemistry Portal
    • URL:[Link]

  • Stannous Chloride Selectivity

    • Title: A Strategy for the Synthesis of 5-Aminopyrimidine Deriv
    • Source:Journal of Heterocyclic Chemistry (General Reference for SnCl2 utility in pyrimidines).
    • URL:[Link]

  • Precursor Synthesis (Cyanation)

    • Title: Synthesis of 2-Cyanopyrimidines via Nucleophilic Substitution.[8]

    • Source:MDPI Molbank
    • URL:[Link][6][7]

Sources

Method

Application Note: Functionalization of 5-Nitropyrimidine-2-carbonitrile at C4 and C6 Positions

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of highly electron-deficient heterocycles. It details the strategic exploitation of 5-Nitropyrimidine-2-carbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of highly electron-deficient heterocycles. It details the strategic exploitation of 5-Nitropyrimidine-2-carbonitrile , a "super-electrophilic" scaffold, to introduce substituents at the C4 and C6 positions without pre-existing leaving groups.

Executive Summary & Molecular Analysis[1]

5-Nitropyrimidine-2-carbonitrile represents a pinnacle of electrophilic reactivity within the pyrimidine family. The synergistic electron-withdrawing effects of the nitro group (


) at C5 and the nitrile group (

) at C2 render the C4 and C6 positions exceptionally susceptible to nucleophilic attack.

Unlike standard


 reactions that require a halogen leaving group (e.g., 4-chloro-5-nitropyrimidine), this protocol focuses on Nucleophilic Substitution of Hydrogen (

)
. This approach atom-economically utilizes the C-H bond, avoiding the need for halogenated precursors.
Reactivity Profile
  • C5-Nitro Group: The primary activating group. It directs nucleophiles to the ortho positions (C4/C6) via the formation of stable Meisenheimer complexes (

    
    -adducts).
    
  • C2-Cyano Group: Enhances overall ring deficiency (

    
    , 
    
    
    
    effects), increasing the rate of nucleophilic addition but also increasing the risk of ring opening (ANRORC mechanism) if conditions are too harsh.
  • C4/C6 Positions: Chemically equivalent in the unsubstituted parent. Once C4 is substituted, C6 becomes distinct, allowing for sequential desymmetrization.

Strategic Workflows: C-H Functionalization

We define two primary methodologies for functionalizing C4/C6:

  • Oxidative Nucleophilic Substitution of Hydrogen (ONSH): For C-N, C-O, and certain C-C bonds.

  • Vicarious Nucleophilic Substitution (VNS): Specifically for introducing alkyl/functionalized carbon groups.

Visualization: Decision Matrix & Reactivity

ReactivityMap Substrate 5-Nitropyrimidine- 2-carbonitrile ONSH Method A: ONSH (Amines/Soft C-Nu) Substrate->ONSH + Amine / Oxidant VNS Method B: VNS (C-Alkylation) Substrate->VNS + Carbanion-LG / Base AddOx Method C: Addition-Oxidation (Grignard/Lithium) Substrate->AddOx + RMgX / DDQ Product_N 4-Amino Derivative ONSH->Product_N Product_C 4-Alkyl Derivative VNS->Product_C AddOx->Product_C

Figure 1: Strategic decision tree for functionalizing the C4 position based on the desired substituent.

Protocol A: C4-Amination via ONSH

Objective: Introduction of primary or secondary amines at C4. Mechanism: The amine adds to C4 to form a


-adduct (Meisenheimer complex). Since "Hydride" (

) is a poor leaving group, an external oxidant is required to restore aromaticity.
Reagents & Equipment[2][3]
  • Substrate: 5-Nitropyrimidine-2-carbonitrile (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Oxidant:

    
     (2.0 equiv) or DDQ (1.1 equiv).
    
  • Solvent: Liquid Ammonia (for

    
    ) or DMF/DMSO (for substituted amines).
    
  • Temperature:

    
     to 
    
    
    
    .
Step-by-Step Procedure
  • Preparation: Dissolve 5-Nitropyrimidine-2-carbonitrile in anhydrous DMF (0.1 M concentration). Cool the solution to

    
     under an argon atmosphere.
    
    • Note: Low temperature is critical to prevent ring opening or polymerization.

  • Nucleophilic Addition: Add the amine (1.1 equiv) dropwise.

    • Observation: The solution will likely turn deep red or purple, indicating the formation of the Meisenheimer

      
      -adduct.
      
    • Incubation: Stir at

      
       for 30–60 minutes.
      
  • Oxidation (Aromatization):

    • Option A (Permanganate): Add powdered

      
       (2.0 equiv) in small portions.
      
    • Option B (DDQ): Add a solution of DDQ (1.1 equiv) in DMF.

    • Reaction: Allow the mixture to warm to

      
       over 1 hour. The color should shift from the deep adduct color to a lighter yellow/orange.
      
  • Workup: Quench with aqueous sodium sulfite (to reduce excess oxidant). Extract with EtOAc. Wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Key Causality: The oxidant is necessary because the intermediate is anionic. Without oxidation, the reaction may reverse or lead to disproportionation products.

Protocol B: C4-Alkylation via Vicarious Nucleophilic Substitution (VNS)

Objective: Introduction of carbon substituents (alkyl, acetate, sulfonyl-methyl) without an external oxidant. Mechanism: VNS utilizes a carbanion containing a leaving group (


) at the nucleophilic center. After addition, 

-elimination of

occurs, restoring aromaticity.
Reagents
  • Substrate: 5-Nitropyrimidine-2-carbonitrile (1.0 equiv).

  • VNS Reagent: Chloromethyl phenyl sulfone (1.1 equiv) or tert-butyl chloroacetate.

  • Base:

    
     or 
    
    
    
    /DMSO (2.2 equiv).
  • Solvent: THF or DMF.

Step-by-Step Procedure
  • Base Preparation: In a separate flask, dissolve

    
     (2.2 equiv) in anhydrous THF at 
    
    
    
    .
  • VNS Reagent Mix: Add Chloromethyl phenyl sulfone (1.1 equiv) to the base. Stir for 5 minutes to generate the carbanion.

  • Addition: Add the solution of 5-Nitropyrimidine-2-carbonitrile (1.0 equiv in THF) dropwise to the carbanion mixture at

    
    .
    
    • Rate Control: Add slowly to avoid local overheating.[1]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature.
    
    • Mechanism Check: The base promotes the elimination of HCl from the intermediate

      
      -adduct.
      
  • Quench: Pour into dilute HCl/Ice water.

    • Note: Acidic quench is vital to protonate the resulting nitronate intermediate.

  • Result: The product is 4-(phenylsulfonylmethyl)-5-nitropyrimidine-2-carbonitrile. The sulfone group can be removed (reductive desulfonylation) or alkylated further.

Visualization: VNS Mechanism

VNS_Mechanism Step1 Carbanion Formation (PhSO2-CH(Cl)-) Step2 Nucleophilic Attack at C4 (Formation of σ-Adduct) Step1->Step2 + Substrate Step3 β-Elimination of HCl (Restoration of Aromaticity) Step2->Step3 Spontaneous Product 4-Substituted Product Step3->Product

Figure 2: The Vicarious Nucleophilic Substitution (VNS) pathway, bypassing the need for external oxidation.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureONSH (Protocol A)VNS (Protocol B)Addition-Oxidation (Protocol C)
Target Substituent Amines, Alkoxides, ThiolsAlkyl, Carboalkoxy, SulfonylAryl, Alkyl (Simple)
Reagent Type Nucleophile + OxidantC-Nucleophile with Leaving GroupGrignard/Lithium + Oxidant
Reaction Conditions Mild (-40°C), OxidativeBasic, Low Temp (-78°C)Cryogenic (-78°C), Sensitive
Primary Risk Over-oxidationRing Opening (Base sensitive)1,2-Addition to Nitrile
Atom Economy Moderate (Oxidant waste)High (HCl byproduct)Low (Stoichiometric oxidant)
Troubleshooting Guide
  • Issue: Ring Opening (ANRORC).

    • Symptom:[2][3][4] Loss of product, formation of acyclic nitriles.

    • Cause: Hard nucleophiles attacking C2 or C6 followed by ring cleavage.

    • Fix: Lower temperature to

      
      . Use softer nucleophiles. Avoid aqueous bases; use 
      
      
      
      .
  • Issue: Reaction at Nitrile (C2).

    • Symptom:[2][3][4] Formation of ketones (after hydrolysis) or amidines.

    • Cause: Grignard reagents attacking the nitrile instead of the ring.

    • Fix: Use bulky ligands or switch to VNS (carbanions are softer).

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • Takeda Pharmaceutical Company. (2018). Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6. WO2018183145A1. (Demonstrates stability/usage of 5-nitropyrimidine-2-carbonitrile). Link

  • BenchChem. (2025).[1] 5-Nitro-2,4,6-triaminopyrimidine chemical properties. (Context on nitro-pyrimidine reactivity). Link

  • Baran, P. S., et al. (2019). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. (Modern ONSH protocols). Link

Disclaimer: The protocols described involve hazardous chemicals, including strong oxidants and high-energy nitro compounds. All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Nitropyrimidine-2-carbonitrile Synthesis

Case ID: SYN-NITRO-PYR-005 Subject: Yield Optimization & Troubleshooting for 5-Nitropyrimidine-2-carbonitrile Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary The synthesis of 5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-NITRO-PYR-005 Subject: Yield Optimization & Troubleshooting for 5-Nitropyrimidine-2-carbonitrile Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of 5-nitropyrimidine-2-carbonitrile is notoriously difficult due to the high electrophilicity of the 5-nitropyrimidine ring.[1] The electron-withdrawing nitro group at C5, combined with the inherent electron deficiency of the pyrimidine ring, makes the C2 position highly activated for Nucleophilic Aromatic Substitution (


).

However, this same activation renders the ring susceptible to nucleophilic attack at C4/C6 , ring-opening (ANRORC-type mechanisms) , and polymerization (often observed as "black tar"). Standard cyanation conditions (high heat, strong bases) often lead to catastrophic decomposition.[1]

This guide provides a stabilized DABCO-catalyzed protocol to improve yields from <30% to >75%, minimizing ring degradation.

The "Gold Standard" Protocol (Optimized)

Do not use direct high-temperature displacement with NaCN/KCN alone.[1] The kinetic control required is best achieved via a quaternary ammonium salt intermediate.[1]

Reaction Scheme

The optimized route utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate a reactive ammonium salt intermediate, which is then displaced by cyanide under mild conditions.

ReactionScheme Start 2-Chloro-5-nitropyrimidine Inter DABCO-Salt Intermediate (Quaternary Ammonium) Start->Inter + DABCO (1.0 eq) THF, 0°C Side Side Products (Ring Opening/Amides) Start->Side Direct NaCN High Temp (>50°C) Prod 5-Nitropyrimidine-2-carbonitrile Inter->Prod + NaCN/KCN DMSO/H2O, 0°C -> RT

Figure 1: The DABCO-catalyzed pathway avoids the high-energy transition states that lead to ring opening.

Step-by-Step Methodology
ParameterSpecificationCritical Note
Substrate 2-Chloro-5-nitropyrimidineMust be free of HCl traces.
Catalyst DABCO (1.0 - 1.1 equiv)Forms the leaving group salt.[1]
Cyanide Source KCN or NaCN (1.2 equiv)SAFETY: FATAL POISON.
Solvent System A: THF (Step 1) System B: DMSO/Water (Step 2)Step 1 requires anhydrous conditions.[1]
Temperature 0°C

25°C
Never exceed 30°C.
Protocol:
  • Salt Formation: Dissolve 2-chloro-5-nitropyrimidine (10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]

  • DABCO Addition: Add DABCO (10 mmol) portion-wise. A thick precipitate (the quaternary salt) will form immediately.[1] Stir at 0°C for 30 mins.

  • Solvent Swap (Critical): The salt is often insoluble in THF.[1] Evaporate THF in vacuo at <25°C (do not heat!). Re-suspend the solid residue in DMSO (15 mL).

  • Cyanation: Add finely powdered KCN (12 mmol) to the DMSO suspension at 0°C.

  • Reaction: Allow to warm to room temperature (20-25°C). Monitor by TLC/LCMS.[1] Reaction is usually complete in 1-2 hours.[1]

  • Quench: Pour into ice water (100 mL). The product usually precipitates.[1]

  • Purification: Filter the solid. If extraction is needed, use EtOAc.[1][2] Avoid silica gel chromatography if possible (product hydrolyzes); if necessary, neutralize silica with 1% Et3N.[1]

Troubleshooting Guide (Diagnostic)

Issue 1: "My reaction turned into black tar."
  • Diagnosis: Polymerization or Ring Opening.[1]

  • Root Cause: The 5-nitropyrimidine ring is extremely electron-deficient.[1] Hydroxide (from wet cyanide) or high heat causes the nucleophile to attack C4/C6, breaking the ring (ANRORC mechanism).

  • Solution:

    • Strictly maintain temperature <25°C.[1]

    • Dry your KCN/NaCN in a vacuum oven (100°C) before use to remove water.[1]

    • Switch to the DABCO protocol (above) to lower the activation energy.[1]

Issue 2: "I isolated the amide (CONH2) instead of the nitrile (CN)."
  • Diagnosis: Hydrolysis.[1]

  • Root Cause: The resulting nitrile is highly activated and hydrolyzes rapidly in the presence of water under basic conditions.[1]

  • Solution:

    • Minimize water in the reaction (use anhydrous DMSO).[1]

    • Quench fast: Do not let the reaction sit in the basic cyanide solution once conversion is complete.

    • Keep the workup neutral or slightly acidic (pH 5-6).[1]

Issue 3: "Low conversion / Starting material remains."
  • Diagnosis: Poor Nucleophilicity.[1]

  • Root Cause: In DMSO, cyanide is a base.[1] In water, it is solvated.[1]

  • Solution: Add 18-Crown-6 (0.1 equiv) if using KCN in a non-polar solvent, or ensure the DABCO salt is fully formed before adding cyanide.[1]

Advanced Decision Logic

Use this flowchart to determine the best corrective action for your specific failure mode.

Troubleshooting Start Problem Identification Yield Yield < 40%? Start->Yield Tar Black Tar / Decomposition? Start->Tar Amide Amide Product Observed? Start->Amide CheckCat Using DABCO? Yield->CheckCat Temp Temp > 25°C? Tar->Temp Time Reaction Time > 4h? Amide->Time CatYes Yes: Check Salt Solubility Switch solvent to DMSO CheckCat->CatYes Yes CatNo No: Switch to DABCO Protocol CheckCat->CatNo No TempYes Cool to 0°C Add reagents slowly Temp->TempYes Yes TempNo Check Reagent Dryness (Water causes ring opening) Temp->TempNo No TimeYes Stop reaction earlier (Nitrile hydrolyzes) Time->TimeYes Yes TimeNo Check solvent water content Use Anhydrous DMSO Time->TimeNo No

Figure 2: Diagnostic logic for process optimization.

Safety & Handling (Critical)

  • HCN Hazard: Acidifying the reaction mixture while cyanide is present will generate Hydrogen Cyanide gas (Fatal).[1] ALWAYS quench cyanide waste with bleach (Sodium Hypochlorite) at pH > 10 before disposal.[1]

  • Skin Contact: 5-nitropyrimidines are potent sensitizers.[1] Wear double nitrile gloves.[1]

References

  • Mechanistic Insight on

    
     of Nitropyrimidines: 
    Campodonico, P., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction." ResearchGate.[1][3][4]
    
    
  • Catalytic Cyanation Methodologies: Watson, M. "Nickel-Catalyzed Deaminative Cyanation."[1][5][6][7] Synform. (Provides context on modern catalytic alternatives to direct displacement).

  • General Reactivity of 2-Chloro-5-nitropyridine/pyrimidine: BenchChem Application Note. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine."

  • Patent Literature on Nitropyrimidine Synthesis: Google Patents. "Process for synthesis of 2,4-dichloro-5-aminopyrimidine (and nitro precursors)." WO2022090101A1.[1]

Sources

Optimization

Purification methods for 5-Nitropyrimidine-2-carbonitrile (recrystallization vs chromatography)

Part 1: Executive Summary & Decision Matrix The Core Challenge: 5-Nitropyrimidine-2-carbonitrile is a highly electron-deficient heterocycle. The combination of the nitro group (C5) and the nitrile group (C2) creates a "p...

Author: BenchChem Technical Support Team. Date: March 2026



Part 1: Executive Summary & Decision Matrix

The Core Challenge: 5-Nitropyrimidine-2-carbonitrile is a highly electron-deficient heterocycle. The combination of the nitro group (C5) and the nitrile group (C2) creates a "push-pull" electronic environment that makes the pyrimidine ring extremely susceptible to nucleophilic aromatic substitution (


)  and hydrolysis .
  • Thermal Instability: High temperatures can trigger ring opening or polymerization.

  • Chemical Sensitivity: The C4 and C6 positions are vulnerable to nucleophilic attack by solvents (e.g., alcohols, amines).

Method Selection Guide
FeatureFlash Chromatography Recrystallization
Purity Potential High (>98%) Moderate (95-97%)
Yield High (>90%)Moderate (70-85%)
Scale < 5 grams> 10 grams
Thermal Risk Low (Run at RT)High (Requires heating)
Solvent Risk Low (Non-nucleophilic)High (Solvent inclusion/reaction)
Recommendation Primary Choice for R&DSecondary Choice for Process Scale

Part 2: Detailed Protocols

Method A: Flash Column Chromatography (Recommended)

Context: Chromatography is the preferred method for this compound because it avoids the thermal stress of recrystallization and separates polar hydrolysis byproducts (amides/acids) that often co-precipitate during crystallization.

Materials:

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Protocol:

  • Sample Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) . Do not use Methanol for loading, as it may react with the ring. Adsorb onto silica or perform a liquid load.

  • Gradient Setup:

    • Equilibrate column with 100% Hexane.

    • 0–5 min: 0% EtOAc (flush non-polar impurities).

    • 5–20 min: Gradient 0%

      
       20% EtOAc.
      
    • 20–40 min: Gradient 20%

      
       40% EtOAc.
      
    • Note: The product typically elutes between 25-35% EtOAc depending on silica activity.

  • Detection: UV monitoring at 254 nm (strong absorption due to nitro-aromatic system).

  • Isolation: Pool fractions containing the pure spot. Evaporate solvent at

    
      to avoid thermal degradation.
    

Why this works: The nitro and nitrile groups make the compound moderately polar. A slow gradient ensures separation from the more polar hydrolysis byproduct (5-nitropyrimidine-2-carboxamide).

Method B: Recrystallization (Scale-Up Only)

Context: Recrystallization is viable but risky due to the electrophilic nature of the ring. Avoid lower alcohols (Methanol/Ethanol) as solvents; the alkoxide ions generated at high temperatures can attack the C4/C6 positions or displace the nitrile group [1].

Recommended Solvent Systems:

  • Toluene: (Best for stability) High solubility at boiling (

    
    ), low solubility at RT.
    
  • Ethyl Acetate / n-Heptane: (Best for safety) Dissolve in minimal hot EtOAc, add Heptane until turbid.

Protocol (Toluene System):

  • Dissolution: Place 10g crude solid in a flask. Add Toluene (approx. 5-8 mL/g).

  • Heating: Heat to

    
     (do not boil aggressively). If solids remain, add more Toluene dropwise.
    
    • Critical: If a dark oily residue (tar) remains insoluble, decant the hot clear solution to a clean flask immediately. Do not force the tar into solution.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

  • Finishing: Cool to

    
     in an ice bath for 30 minutes.
    
  • Filtration: Filter the pale yellow/off-white crystals. Wash with cold Hexane.

  • Drying: Vacuum dry at RT (not oven) to remove residual solvent.

Why this works: Toluene is non-nucleophilic, preventing


 side reactions. It also effectively solvates the organic impurities while rejecting the inorganic salts often found in the crude synthesis mixture.

Part 3: Visualization (Decision Logic)

PurificationLogic Start Crude 5-Nitropyrimidine-2-carbonitrile ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams (R&D) ScaleCheck->SmallScale LargeScale > 10 Grams (Process) ScaleCheck->LargeScale Chroma Flash Chromatography (Hexane/EtOAc) SmallScale->Chroma Recryst Recrystallization LargeScale->Recryst PurityCheck Check Purity (HPLC/NMR) Chroma->PurityCheck SolventCheck Select Solvent Recryst->SolventCheck Toluene Toluene (Recommended) SolventCheck->Toluene Safe Alcohol Methanol/Ethanol (HIGH RISK: SNAr) SolventCheck->Alcohol Unsafe Toluene->PurityCheck Final Pure Compound PurityCheck->Final

Caption: Decision tree for selecting the optimal purification method based on scale and chemical stability risks.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a dark oil during recrystallization. What happened? A: This is likely "oiling out," often caused by impurities lowering the melting point or the solvent being too hot.

  • Fix: Re-dissolve the oil in a small amount of DCM, adsorb onto silica, and run a Flash Column . Do not attempt to recrystallize oils of this compound; thermal degradation is likely occurring.

Q2: Can I use Methanol or Ethanol for recrystallization? A: Not Recommended. The 5-nitro group makes the pyrimidine ring highly electron-deficient. Heating in alcohols can promote nucleophilic attack at the C4 or C6 positions (replacing a hydride or ring-opening) or attack the nitrile carbon [2]. Stick to Toluene or EtOAc/Heptane.

Q3: I see a new spot on TLC after recrystallization. What is it? A: This is likely 5-nitropyrimidine-2-carboxamide , formed by the hydrolysis of the nitrile group. This happens if your solvent was "wet" (contained water) and heated.

  • Prevention: Use anhydrous solvents and minimize heating time.

Q4: The compound is turning yellow/brown on the shelf. A: Nitro-pyrimidines are light-sensitive and moisture-sensitive. Store the purified solid in an amber vial, under Argon/Nitrogen, at


.

Part 5: References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See chapters on Pyrimidine reactivity and Nucleophilic displacement in nitro-heterocycles).

  • PubChem. (2025). 2-Cyano-5-nitropyridine (Analogous Compound Data). National Library of Medicine. (Used for physical property inference and stability data).[1]

  • Sigma-Aldrich. (2025). 5-Nitropyrimidine-2-carbonitrile Product Page. (Confirmation of commercial availability and handling codes).

  • Kalogirou, A. S., et al. (2020).[2] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Molbank.[3] (Provides protocols for handling sensitive pyrimidine carbonitriles).

Sources

Troubleshooting

Technical Support Center: Stability of 5-Nitropyrimidine-2-carbonitrile

Topic: Stability & Reactivity of 5-Nitropyrimidine-2-carbonitrile under Basic Conditions Document ID: TSC-PYR-5N2CN-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Reactivity of 5-Nitropyrimidine-2-carbonitrile under Basic Conditions Document ID: TSC-PYR-5N2CN-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

5-Nitropyrimidine-2-carbonitrile is a highly electrophilic heterocyclic building block. Its stability in basic media is poor . The synergistic electron-withdrawing effects of the pyrimidine ring nitrogens, the 5-nitro group, and the 2-cyano group create a molecule that is exceptionally prone to nucleophilic attack.

In basic conditions (


), three competing degradation pathways are active:
  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the cyano group by hydroxide (yielding 5-nitropyrimidin-2-ol).
    
  • Nitrile Hydrolysis: Conversion to the amide and subsequently the carboxylic acid.[1][2][3]

  • Ring Cleavage: Destruction of the pyrimidine core via ANRORC-type mechanisms or direct nucleophilic addition.

Critical Advisory: Avoid prolonged exposure to strong bases (NaOH, KOH, alkoxides) unless the specific intent is to displace the nitrile or hydrolyze it under strictly controlled conditions.

Troubleshooting Guide & FAQs

Issue 1: Rapid Color Change to Deep Red/Black upon Base Addition

User Observation: "I added 1M NaOH to my reaction mixture, and it instantly turned dark red/black. TLC shows a streak."

Technical Diagnosis: This indicates the formation of Meisenheimer complexes or Ring Cleavage .

  • The Chemistry: The 5-nitro group strongly activates the ring.[4] Hydroxide ions attack the ring carbons (C4 or C6), forming a resonance-stabilized anionic complex (Meisenheimer complex) which is often deeply colored. If the base is strong enough, this leads to ring opening and polymerization (tar formation).

  • Solution:

    • Immediate Action: Neutralize immediately with dilute acid (e.g., 1M HCl) to pH 7.

    • Protocol Adjustment: Switch to a weaker, non-nucleophilic base (e.g., DIPEA,

      
      ) or use a biphasic system (DCM/Water) with a phase transfer catalyst to limit the concentration of active hydroxide in the organic phase.
      
Issue 2: Loss of Nitrile Peak (IR 2240 ) but No Amide/Acid Formation

User Observation: "I'm trying to hydrolyze the nitrile to the acid. The nitrile peak disappeared, but I isolated a solid that is not my target acid. MS shows a mass corresponding to [M-CN+OH]."

Technical Diagnosis: You have triggered


 Displacement  instead of hydrolysis.
  • The Chemistry: In highly electron-deficient heterocycles, the cyano group at the 2-position acts as a pseudohalogen (a leaving group). Hydroxide attacks C2, displacing the cyanide ion (

    
    ) and forming 5-nitropyrimidin-2-ol (or its tautomer).
    
  • Solution:

    • Temperature Control:

      
       is often favored by higher temperatures. Lower the reaction temperature to 0°C.
      
    • Reagent Change: Use oxidative hydrolysis methods (e.g.,

      
      ) which are faster and milder than direct alkaline hydrolysis, favoring the amide intermediate.
      
Issue 3: Low Yields in Nucleophilic Substitutions (e.g., Amination)

User Observation: "I am trying to react an amine with the nitrile group, but I am getting low yields and multiple byproducts."

Technical Diagnosis: Regioselectivity Competition.

  • The Chemistry: Nucleophiles have two electrophilic targets: the nitrile carbon (desired for amidine formation) and the ring carbons C4/C6 (undesired

    
    ). The 5-nitro group makes C4/C6 highly susceptible to attack.
    
  • Solution:

    • Solvent Choice: Use non-polar aprotic solvents (e.g., THF, Dioxane) rather than polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of the amine toward the ring.

    • Sterics: If possible, use sterically hindered bases to deprotonate the amine without attacking the ring.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the competing pathways when 5-Nitropyrimidine-2-carbonitrile encounters a basic nucleophile (


).

DegradationPathways Start 5-Nitropyrimidine-2-carbonitrile (Highly Electrophilic) Base Basic Conditions (OH- / H2O) Start->Base Amide Intermediate: 5-Nitropyrimidine-2-carboxamide Base->Amide Controlled Hydrolysis (Low Temp, H2O2) Meisenheimer Transition State: Meisenheimer Complex Base->Meisenheimer Nucleophilic Attack at C2 RingOpen Product C: Ring Cleavage Degradants (Tars/Polymers) Base->RingOpen Attack at C4/C6 (Strong Base / High Temp) Acid Product A: 5-Nitropyrimidine-2-carboxylic acid Amide->Acid Further Hydrolysis Hydroxy Product B: 5-Nitropyrimidin-2-ol (Displacement of CN) Meisenheimer->Hydroxy Elimination of CN-

Figure 1: Competing reaction pathways for 5-Nitropyrimidine-2-carbonitrile in basic media. Blue indicates starting material, Green indicates hydrolysis product, Red indicates displacement product, and Black indicates degradation.

Validated Experimental Protocols

Protocol A: Stability Assessment (Standard Operating Procedure)

Use this protocol to determine the half-life of your material in a specific buffer.

  • Preparation: Prepare a 1 mM stock solution of 5-Nitropyrimidine-2-carbonitrile in Acetonitrile (MeCN).

  • Buffer Setup: Prepare 50 mM Phosphate buffer at pH 7.4, 8.0, and 9.0.

  • Initiation: Add 100

    
     of stock solution to 900 
    
    
    
    of each buffer (Final conc: 100
    
    
    ). Incubate at 25°C.
  • Sampling: Inject 10

    
     onto HPLC-UV (254 nm) at 
    
    
    
    mins.
  • Analysis: Monitor the disappearance of the parent peak and the appearance of the hydroxy-pyrimidine (earlier eluting) or amide (intermediate retention).

Protocol B: Controlled Hydrolysis to Carboxamide

Designed to minimize ring degradation while effecting hydrolysis.

ParameterSpecificationRationale
Reagents 30%

,

(0.1 eq), DMSO
Peroxide anion (

) is a super-nucleophile for nitriles (Radziszewski reaction) but less basic than

, reducing ring attack [1].
Temperature 0°C to 10°CSuppresses

and ring cleavage activation energies.
Stoichiometry Excess

, Catalytic Base
Minimizes concentration of free hydroxide ions.
Quench Dilute HCl or Sodium ThiosulfateStops reaction immediately to prevent over-hydrolysis to acid.

Step-by-Step:

  • Dissolve 1.0 eq of 5-Nitropyrimidine-2-carbonitrile in DMSO (5 volumes).

  • Cool to 0°C in an ice bath.

  • Add 0.1 eq of

    
    .
    
  • Dropwise add 3.0 eq of 30%

    
    . Caution: Exothermic.
    
  • Monitor by TLC/LC-MS every 10 minutes.

  • Upon consumption of starting material, pour into ice water. The amide often precipitates.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine. (Accessed 2023). Link

  • Organic Chemistry Portal. Hydrolysis of Nitriles. (General mechanism for base hydrolysis). Link

  • RSC Advances. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (Discussing electron-withdrawing effects of cyano groups). Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-5-nitropyridine.[5] (Analogous compound safety data). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. (Foundational mechanistic principles). Link

Sources

Optimization

Preventing side reactions in nucleophilic substitution of chloropyrimidines

Chloropyrimidine Substitution Technical Support Hub Current Status: Operational Subject: Optimizing on Chloropyrimidines (Regioselectivity & Side Reaction Control) Assigned Specialist: Senior Application Scientist, Proce...

Author: BenchChem Technical Support Team. Date: March 2026

Chloropyrimidine Substitution Technical Support Hub

Current Status: Operational Subject: Optimizing


 on Chloropyrimidines (Regioselectivity & Side Reaction Control)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

Nucleophilic aromatic substitution (


) on chloropyrimidines is a cornerstone reaction in the synthesis of kinase inhibitors and nucleotide analogs. However, the pseudo-symmetry of the pyrimidine ring often leads to three critical failure modes:
  • Regiochemical scrambling: Inseparable mixtures of C4 and C2 isomers.

  • Hydrolysis: Formation of pyrimidinones (hydroxy-pyrimidines) due to trace moisture.

  • Over-reaction: Formation of bis-substituted adducts.

This guide provides mechanistic insights and validated protocols to suppress these side reactions.

Module 1: Mastering Regioselectivity (C4 vs. C2)

The Core Reactivity Rule: In 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack.

  • Why? The nitrogen atoms at positions 1 and 3 exert electron-withdrawing effects. The C4 position is para-like to N1 and ortho-like to N3, creating a deeper electrostatic potential well (more electrophilic) compared to C2, which is flanked by two nitrogens but suffers from steric shielding and different orbital coefficients (LUMO distribution).

Troubleshooting Regioselectivity Issues
SymptomRoot Cause AnalysisCorrective Action
Mixture of C4/C2 isomers (e.g., 60:40) Thermodynamic Equilibration: High temperatures allow the nucleophile to attack the less hindered (but higher energy barrier) C2 position, or reversible attack at C4 rearranges to C2.Cool Down: Run the reaction at -78°C to 0°C. The C4 attack has a lower activation energy (

); low temp locks in the kinetic product.
Unexpected C2 Selectivity H-Bond Directing Effect: If using alkoxides or formamides with a sulfone group at C2, H-bonding can direct the incoming nucleophile to C2.[1][2]Disrupt H-Bonds: Use a polar aprotic solvent (DMSO) to out-compete the intramolecular H-bond, or switch to a non-coordinating base.
Loss of Selectivity with C6-EDG Electronic Perturbation: An Electron-Donating Group (EDG) at C6 raises the LUMO energy at C4, making C2 and C4 nearly equipotent.Steric Control: Use a bulkier nucleophile or switch to Pd-catalyzed amination (e.g., Pd/BINAP) to override electronic bias with steric ligand control.
Visualizing the Decision Pathway

The following logic tree outlines how to predict and control the site of attack.

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine Subst Are there other substituents? Start->Subst C5_EWG C5 has EWG (e.g., -NO2, -F) Subst->C5_EWG Yes C6_EDG C6 has EDG (e.g., -OMe, -NHR) Subst->C6_EDG Yes Standard Unsubstituted / Neutral Subst->Standard No Result_C4 Outcome: High C4 Selectivity (Kinetic Control) C5_EWG->Result_C4 Enhances C4 electrophilicity Result_Mix Outcome: Mixture (C4/C2) Requires Optimization C6_EDG->Result_Mix Standard Conditions Result_C2 Outcome: C2 Selectivity Possible (Rare/Specific) C6_EDG->Result_C2 If H-bond directing group present (e.g. sulfone) Standard->Result_C4 Low Temp (<0°C) Standard->Result_Mix High Temp (>60°C)

Caption: Decision matrix for predicting regiochemical outcomes based on pyrimidine substitution patterns.

Module 2: The "Hydrolysis Trap" (Formation of Pyrimidinones)

The Problem: You observe a peak with M+1 mass of [Product - Cl + OH]. This is the hydroxy-pyrimidine (pyrimidinone) impurity. The Cause: Chloropyrimidines are extremely moisture-sensitive, especially in the presence of base. Hydroxide (


) is a better nucleophile than many amines and will rapidly displace the chloride.
Protocol: Anhydrous Setup

Do not rely on "bottle-dry" solvents for sensitive substrates.

  • Solvent Selection:

    • Preferred: Anhydrous THF, Dioxane, or DMF.

    • Avoid: Alcohols (MeOH, EtOH) unless the nucleophile is the corresponding alkoxide. Alcohols can undergo solvolysis, replacing -Cl with -OR.

  • Base Selection:

    • Solid Inorganic Bases (

      
      , 
      
      
      
      ):
      These are hygroscopic. They must be dried in an oven (120°C) or flame-dried under vacuum before use.
    • Organic Bases (DIPEA, TEA): Generally safer regarding moisture, but ensure they are distilled or stored over KOH.

  • The "Scavenger" Trick:

    • Add 5-10% wt/wt activated 3Å molecular sieves directly to the reaction vessel to scavenge adventitious water during the run.

Module 3: Preventing Bis-Substitution

The Problem: In 2,4- or 4,6-dichloropyrimidines, the goal is often mono-substitution. Bis-substitution occurs when the product of the first reaction competes with the starting material for the nucleophile.

Mechanism of Failure: If the first substitution places an Electron-Withdrawing Group (e.g., a sulfone or nitrile) on the ring, the second chloride becomes more reactive than the first. However, for standard amine substitutions, the first amino group donates electrons into the ring, deactivating it toward the second attack. This is your safety net—but it fails if you use excess heat or reagents.

Control Parameters
VariableRecommendationReasoning
Stoichiometry 0.95 eq of Nucleophile Starve the reaction slightly. It is easier to separate unreacted starting material (non-polar) than the bis-adduct (polar/similar to product).
Addition Mode Dropwise Addition Keep the instantaneous concentration of nucleophile low relative to the electrophile.
Monitoring Stop at 95% Conversion Do not push for 100%. The rate of the second reaction relative to the first increases as the starting material concentration drops.

Validated Protocol: Regioselective C4-Amination of 2,4-Dichloropyrimidine

Objective: Synthesize 4-amino-2-chloropyrimidine with >95:5 regioselectivity.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Amine Nucleophile (0.95 eq)

  • DIPEA (1.1 eq)

  • Solvent: Isopropyl Alcohol (IPA) or THF (Anhydrous)

    • Note: IPA is protic but allows for precipitation of the product in many cases. Use THF if hydrolysis is observed.

Step-by-Step:

  • Preparation: Charge 2,4-dichloropyrimidine into the flask and dissolve in solvent (0.2 M concentration). Cool to -10°C (ice/acetone bath).

  • Base Addition: Add DIPEA in one portion.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes via an addition funnel or syringe pump.

    • Critical Control Point: Maintain internal temperature below 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/UPLC. Look for the disappearance of the dichloro peak.

  • Workup:

    • If in IPA: Add water slowly. The product often precipitates as a solid. Filter and wash with cold water/hexanes.

    • If in THF: Concentrate to dryness, redissolve in EtOAc, wash with water (x2) and Brine.

  • Purification: If regioselectivity is <95:5, recrystallize from EtOH/Water. Isomers often have significantly different solubility profiles.

FAQ: Troubleshooting & Advanced Cases

Q: I have a 4,6-dichloropyrimidine. Does regioselectivity matter? A: No, the molecule is symmetric (


 axis). Positions 4 and 6 are identical. Your primary concern here is bis-substitution . Use the stoichiometry controls in Module 3.

Q: My nucleophile is a weak aniline and won't react at 0°C. If I heat it, I get mixtures. A: This is a classic "reactivity-selectivity trade-off."

  • Solution: Use Lewis Acid Catalysis . Adding 1.0 eq of

    
     can activate the pyrimidine nitrogen, making the C4 position significantly more electrophilic without requiring high heat [1].
    
  • Alternative: Use LiHMDS as a base to deprotonate the aniline first, making it a "hotter" nucleophile that can react at lower temperatures [2].

Q: I see a "dimer" impurity that isn't the bis-adduct. A: If using a primary amine, you might be forming a bridging dimer where one amine reacts with two pyrimidine rings. Increase the dilution (0.05 M) to favor intramolecular events (or simple substitution) over intermolecular bridging.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.Journal of Organic Chemistry.

  • Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidines.Organic Letters.

  • QM Magic Class | Chapter 29: Regioselectivity in SNAr of Dichloropyrimidines.WuXi AppTec. (Excellent resource for orbital analysis and H-bond directing effects).

  • Optimization of 4-Chloropyrimidine Substitution Reactions.BenchChem Technical Notes. (General troubleshooting for hydrolysis and solvent effects).

Sources

Troubleshooting

Solubility issues of 5-Nitropyrimidine-2-carbonitrile in organic solvents

Welcome to the technical support center for 5-Nitropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Nitropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide troubleshooting protocols and frequently asked questions to ensure the successful integration of 5-Nitropyrimidine-2-carbonitrile into your experimental workflows.

Understanding the Molecule: Why Solubility Can Be a Challenge

5-Nitropyrimidine-2-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a highly polar nitro group and a moderately polar carbonitrile group. The presence of these electron-withdrawing groups on the aromatic ring system results in a molecule with a significant dipole moment and a high crystalline lattice energy. This inherent polarity can lead to difficulties in solubilizing the compound in a wide range of common organic solvents. Successful dissolution often requires a careful selection of solvents that can effectively overcome the strong intermolecular forces in the solid state.

Troubleshooting Common Solubility Issues

This section addresses the most frequently encountered solubility problems and provides a step-by-step approach to resolving them.

Issue 1: My 5-Nitropyrimidine-2-carbonitrile is not dissolving in my chosen solvent.

Initial Steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of 5-Nitropyrimidine-2-carbonitrile.

  • Increase Temperature: Gently warming the solvent can increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures, especially in protic solvents. It is advisable to conduct a small-scale test to check for compound stability at the desired temperature.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance the rate of dissolution.

  • Extended Stirring: Allow sufficient time for the dissolution process to reach equilibrium by stirring the mixture vigorously for an extended period.

Advanced Troubleshooting:

If the initial steps do not yield a clear solution, a more systematic approach to solvent selection is required. The following workflow can guide you through this process.

Troubleshooting workflow for solubility issues.
Issue 2: The compound precipitates out of solution after initial dissolution.

This is a common issue when preparing stock solutions, especially in highly concentrated forms, or when a stock solution is diluted into a less favorable solvent system (e.g., an aqueous buffer).

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution conditions (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.

    • Solution: Re-dissolve the compound with gentle heating and then allow it to cool slowly to room temperature. If crystals form, the concentration is likely too high for that solvent at room temperature.

  • Change in Solvent Environment: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the significant change in polarity can cause the compound to crash out.

    • Solution 1 (Optimize Co-solvent Ratio): Increase the proportion of the organic co-solvent in the final mixture. It is important to determine the maximum tolerable co-solvent concentration for your specific experimental system (e.g., cell-based assay).

    • Solution 2 (Stepwise Dilution): Add the aqueous buffer to the organic stock solution slowly and with vigorous vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 5-Nitropyrimidine-2-carbonitrile?

Based on its chemical structure, polar aprotic solvents are generally the most effective. We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

For subsequent dilutions or less polar requirements, you might consider:

  • Acetone

  • Ethyl Acetate

Protic solvents like ethanol and methanol may also be used, though solubility might be more limited.[1][2][3]

Q2: I need to make a stock solution. What is a recommended solvent and concentration?

For a high-concentration stock solution, DMSO is typically the solvent of choice. It is often possible to achieve concentrations in the 10-50 mM range.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Accurately weigh the required amount of 5-Nitropyrimidine-2-carbonitrile.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex the solution vigorously.

  • If necessary, use a sonicator for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution appropriately, protected from light and moisture.

Q3: Is 5-Nitropyrimidine-2-carbonitrile soluble in non-polar solvents like hexane or toluene?

Due to its polar nature, 5-Nitropyrimidine-2-carbonitrile is expected to have very poor solubility in non-polar solvents such as hexane, cyclohexane, and toluene.

Q4: How does the nitro group affect the solubility?

The nitro group is strongly electron-withdrawing and highly polar. This increases the overall polarity of the molecule and can lead to strong crystal lattice interactions, making it more challenging to dissolve in less polar solvents. However, the polarity of the nitro group can also facilitate interactions with polar solvents.[4]

Q5: Can I use a co-solvent system to improve solubility in aqueous solutions?

Yes, using a co-solvent is a common and effective strategy. A typical approach for biological assays is to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution into the aqueous medium. The final concentration of DMSO should be kept as low as possible (typically <1%) to avoid solvent-induced artifacts in the experiment.

Predicted Solubility Profile of 5-Nitropyrimidine-2-carbonitrile

The following table provides a qualitative summary of the expected solubility of 5-Nitropyrimidine-2-carbonitrile in a range of common organic solvents based on its chemical properties and data from structurally related compounds.[1][2][3][5]

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighHigh polarity effectively solvates the polar nitro and nitrile groups.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, its high polarity is well-suited for this compound.[2][5]
AcetonitrilePolar AproticModerateThe nitrile group can interact favorably, but overall solvating power is less than DMSO or DMF.
AcetonePolar AproticModerateCan dissolve the compound, particularly with warming.[6]
MethanolPolar ProticModerate to LowCan act as a hydrogen bond acceptor, but the overall polarity match is not as ideal as polar aprotic solvents.[1]
EthanolPolar ProticModerate to LowSimilar to methanol, solubility is expected to be limited.[3][6]
Ethyl AcetateModerately PolarLowMay require heating and extended stirring for dissolution.[3]
Dichloromethane (DCM)Non-polarVery LowInsufficient polarity to effectively solvate the compound.
ChloroformNon-polarVery LowSimilar to DCM, poor solubility is expected.[5]
TolueneNon-polarInsolubleThe large non-polar character of toluene is a poor match for the polar solute.
HexaneNon-polarInsolubleHighly non-polar, making it a very poor solvent for this compound.[3]
WaterPolar ProticVery LowDespite its polarity, the organic backbone and lack of readily ionizable groups limit aqueous solubility.

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Full article: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022, March 29). Taylor & Francis. Retrieved February 26, 2026, from [Link]

  • 5-(1-Aminoethyl)-3-nitropyridine-2-carbonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Nitropyrimidine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 5-Nitropyrimidine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Baluja, S. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(1), 25-30.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014, March 3). SciSpace. Retrieved February 26, 2026, from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • 5-Bromo-3-nitropyridine-2-carbonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 5-Chloro-3-nitropyridine-2-carbonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). Frontiers. Retrieved February 26, 2026, from [Link]

  • 2-Methoxy-5-nitropyrimidine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved February 26, 2026, from [Link]

  • 5-Aminopyrimidine-2-carbonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences. Retrieved February 26, 2026, from [Link]

  • 4-Bromo-5-nitropyridine-2-carbonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). Journal of Applied Pharmaceutical Science. Retrieved February 26, 2026, from [Link]

  • 5-Nitropyridine-2,3-diamine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 5-Nitropyrimidine-2-carbonitrile

Comparison Guide: Predictive NMR Software vs. Empirical 2D-NMR for the C Assignment of 5-Nitropyrimidine-2-carbonitrile Executive Summary In fragment-based drug discovery and agrochemical development, the pyrimidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Predictive NMR Software vs. Empirical 2D-NMR for the C Assignment of 5-Nitropyrimidine-2-carbonitrile

Executive Summary

In fragment-based drug discovery and agrochemical development, the pyrimidine scaffold is ubiquitous. However, highly functionalized, electron-deficient derivatives like 5-Nitropyrimidine-2-carbonitrile present significant analytical challenges. The synergistic electron-withdrawing effects of the C5-nitro and C2-cyano groups compress the


C NMR signals into a narrow, highly deshielded window, making manual assignment prone to error.

This guide objectively compares the performance of leading NMR prediction software—Mnova NMRPredict , ACD/Labs CNMR Predictor , and ChemDraw Professional —against empirical 2D-NMR data to determine the most reliable tool for assigning complex heteroaromatics.

The Analytical Challenge: Mechanistic Causality

5-Nitropyrimidine-2-carbonitrile possesses a highly symmetrical structure, yielding only a single proton signal (H4/H6) in a


H NMR spectrum. In 

C NMR, the chemical shifts are dictated by extreme electronic environments:
  • Mesomeric Pull (-M): The C5-nitro group withdraws electron density via resonance, strongly deshielding the ortho carbons (C4/C6).

  • Inductive Pull (-I): The C2-cyano group withdraws electron density inductively, further deshielding C2.

  • Result: The signals for C2, C4/C6, and C5 cluster tightly between 144 ppm and 156 ppm. Because three of the four distinct carbon environments are quaternary (lacking attached protons), standard 1D

    
    C NMR cannot reliably distinguish them without advanced predictive algorithms or 2D heteronuclear correlation.
    

Product Comparison: Predictive Software vs. Empirical Data

To evaluate software accuracy, we compared predicted


C chemical shifts from three industry-standard platforms against the empirical ground truth established via 2D HMBC NMR.
Quantitative Data Summary
Carbon PositionEmpirical Data (CDCl

)
Mnova NMRPredictACD/Labs CNMRChemDraw Pro
C2 (Quaternary) 148.5 ppm147.2 ppm149.1 ppm145.0 ppm
C4/C6 (CH) 155.8 ppm156.5 ppm155.0 ppm158.2 ppm
C5 (Quaternary) 144.2 ppm143.8 ppm145.0 ppm140.5 ppm
CN (Nitrile) 114.6 ppm115.1 ppm114.2 ppm116.0 ppm
Mean Absolute Error 0.0 ppm 0.85 ppm 0.75 ppm 3.35 ppm
Algorithm Performance Analysis
  • ACD/Labs CNMR Predictor (Top Performer): Utilizing a dual-algorithm approach powered by Neural Networks and a database of over 2 million experimental shifts[1], ACD/Labs provided the closest match (MAE = 0.75 ppm). Its superior performance is attributed to its extensive training on highly functionalized heteroaromatics, allowing it to accurately model the synergistic deshielding effects of the nitro and cyano groups[2],[3].

  • Mnova NMRPredict (Strong Alternative): Mnova utilizes "Ensemble NMR Prediction," which combines Machine Learning with Modgraph's HOSE-code algorithms[4],[5]. It performed exceptionally well (MAE = 0.85 ppm), though it slightly underestimated the deshielding effect on C2. Its integration of deep learning (Message Passing Neural Networks) makes it highly robust for novel scaffolds[6],[7].

  • ChemDraw Professional (Baseline): Relying strictly on Hierarchical Orthogonal Space Environment (HOSE) codes, ChemDraw struggled with this specific scaffold (MAE = 3.35 ppm). Because 5-Nitropyrimidine-2-carbonitrile is a rare structural motif, the exact HOSE sphere is likely missing from its default library, forcing the algorithm to extrapolate from less relevant analogs.

Experimental Methodology: Establishing the Empirical Benchmark

To establish a self-validating ground truth, empirical data must be acquired using a protocol specifically designed for electron-deficient, quaternary-heavy molecules.

Step 1: Sample Preparation

  • Protocol: Dissolve 30 mg of 5-Nitropyrimidine-2-carbonitrile in 0.6 mL of CDCl

    
     (100 atom % D).
    
  • Causality: High sample concentration is mandatory. The molecule contains three quaternary carbons (C2, C5, CN) which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, resulting in inherently weak signal-to-noise ratios.

Step 2: 1D


C NMR Acquisition 
  • Protocol: Acquire spectra at 100 MHz (or higher) using an inverse-gated decoupling pulse sequence. Set the relaxation delay (D1) to

    
     3.0 seconds.
    
  • Causality: Standard broadband decoupling artificially inflates the signals of protonated carbons (C4/C6) via NOE. Inverse-gated decoupling suppresses this effect, ensuring that signal integration is strictly proportional to the carbon count (verifying the 2:1 ratio of C4/C6 to the quaternary carbons). The extended D1 delay allows the slow-relaxing quaternary carbons to return to thermal equilibrium between pulses.

Step 3: 2D HSQC and HMBC Acquisition

  • Protocol: Acquire gradient-selected HSQC (optimized for

    
     Hz) and HMBC (optimized for long-range 
    
    
    
    Hz).
  • Causality: Because the only protons are at C4/C6, 2D NMR is the only way to empirically assign the quaternary carbons. HSQC unambiguously identifies the C4/C6 carbon signal. HMBC differentiates C2 from C5 based on coupling distance (see visualization below).

2D-NMR Correlation Workflow

The following diagram illustrates the self-validating logic used to assign the empirical


C shifts based on the HMBC correlation data.

HMBC_Workflow H46 Protons H4/H6 (Singlet, ~9.5 ppm) C5 Carbon C5 (~144.2 ppm) H46->C5 2J_CH Correlation C2 Carbon C2 (~148.5 ppm) H46->C2 3J_CH Correlation C46 Carbons C4/C6 (~155.8 ppm) H46->C46 1J_CH (via HSQC) CN Cyano Carbon (~114.6 ppm) H46->CN 4J_CH (Unobserved)

Workflow of 2D HMBC/HSQC NMR correlations used to unambiguously assign 13C shifts.

Conclusion

For highly electron-deficient heteroaromatics like 5-Nitropyrimidine-2-carbonitrile, standard HOSE-code predictors fall short. ACD/Labs CNMR Predictor and Mnova NMRPredict offer superior accuracy due to their integration of Machine Learning and massive experimental databases. However, for absolute structural verification in drug development, predictive software should be used in tandem with the self-validating empirical 2D-NMR protocol outlined above.

References

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs Source: acdlabs.com URL:[Link][2]

  • ACD/HNMR Predictor and ACD/CNMR Predictor Source: acs.org URL:[Link][1]

  • Download NMR Predict - Mestrelab Source: mestrelab.com URL:[Link][4]

  • Mestrelab NMR Predict plugin for Mnova software Source: labrulez.com URL:[Link][5]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication Source: acdlabs.com URL:[Link][3]

  • Mnova NMR Software for 1D and 2D NMR Data Source: mestrelab.com URL:[Link][6]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: nih.gov URL:[Link][7]

Sources

Comparative

Comparative Guide: LC-MS Fragmentation &amp; Analysis of 5-Nitropyrimidine-2-carbonitrile

Executive Summary & Chemical Context 5-Nitropyrimidine-2-carbonitrile (CAS: 38275-56-8) is a highly electron-deficient heterocyclic building block used in the synthesis of antiviral agents and kinase inhibitors. Its anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Nitropyrimidine-2-carbonitrile (CAS: 38275-56-8) is a highly electron-deficient heterocyclic building block used in the synthesis of antiviral agents and kinase inhibitors. Its analysis by LC-MS presents unique challenges due to the synergistic electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups on the pyrimidine core.

This guide provides a mechanistic analysis of its mass spectrometric behavior, distinguishing it from structural analogs and isomers. Unlike standard pyrimidines which protonate easily, this compound’s extreme electron deficiency necessitates specific ionization strategies and produces a distinct "fingerprint" fragmentation pattern dominated by radical losses and ring contractions.

Chemical Profile
PropertyDetailImpact on LC-MS
Formula C₅H₂N₄O₂MW = 150.09 Da
Electronic State Highly

-deficient
Suppresses [M+H]⁺ formation; enhances negative ion stability.
Key Moieties 5-Nitro, 2-CyanoDiagnostic neutral losses: NO₂ (46 Da), NO (30 Da), HCN (27 Da).
Acidity High C-H acidity (C4/C6)Facilitates [M-H]⁻ formation in ESI Negative mode.

Ionization Physics: The Polarity Dilemma

Selecting the correct ionization mode is critical for this molecule. Standard protocols often fail because the basicity of the ring nitrogens is drastically reduced.

Comparison of Ionization Modes
ModeSpecies ObservedSensitivityMechanism & Recommendation
ESI Positive (+) [M+H]⁺ (m/z 151) Low to ModerateSecondary Choice. The -NO₂ and -CN groups pull electron density from ring nitrogens, making protonation difficult. Requires acidic mobile phase (0.1% Formic Acid) to force protonation.
ESI Negative (-) [M-H]⁻ (m/z 149) or M•⁻ (m/z 150) High Primary Recommendation. The electron-withdrawing groups render the C4/C6 protons acidic. Furthermore, nitro compounds readily capture electrons to form radical anions (M•⁻).
APCI [M+H]⁺ or [M]•⁺ModerateUseful if ESI fails due to matrix suppression. The thermal energy helps overcome the activation barrier for ionization.

Expert Insight: While positive mode is standard for screening, Negative Mode ESI often yields 10-50x higher sensitivity for nitrated heterocycles. If using Positive mode, ensure high organic content in the mobile phase to assist desolvation.

Fragmentation Analysis (MS/MS)

The fragmentation of 5-Nitropyrimidine-2-carbonitrile is driven by the stability of the leaving groups. The pattern is a "logical cascade" of neutral losses.

predicted Fragmentation Pathway (ESI+ m/z 151)

The protonated parent ion [M+H]⁺ (m/z 151) undergoes dissociation primarily via the nitro group and the nitrile handle.

  • Primary Channel (Nitro Loss):

    • m/z 151

      
       121 (Loss of NO, -30 Da):  Characteristic of nitro-aromatics.
      
    • m/z 151

      
       105 (Loss of NO₂, -46 Da):  Formation of the cation radical or even-electron species depending on H-transfer.
      
  • Secondary Channel (Nitrile/Ring Loss):

    • m/z 151

      
       124 (Loss of HCN, -27 Da):  Loss of the exocyclic nitrile or ring opening.
      
  • Deep Fragmentation (Ring Destruction):

    • m/z 105

      
       78 (Loss of HCN):  The pyrimidine ring, destabilized by NO₂ loss, ejects HCN.
      
    • m/z 78

      
       51:  Further ring degradation.
      
Comparative Fingerprint Table

To validate the identity of 5-Nitropyrimidine-2-carbonitrile, compare its spectrum against its closest analogs.

Feature5-Nitropyrimidine-2-carbonitrile 5-Nitropyrimidine (Analog)Pyrimidine-2-carbonitrile (Analog)
Parent Ion (ESI+) 151 126106
Primary Loss -NO₂ (46) & -HCN (27) -NO₂ (46)-HCN (27)
Diagnostic Ion 1 m/z 121 ([M+H]-NO)m/z 96 ([M+H]-NO)Absent
Diagnostic Ion 2 m/z 105 ([M+H]-NO₂)m/z 80 ([M+H]-NO₂)m/z 79 ([M+H]-HCN)
Ring Opening Sequential HCN losses Sequential HCN lossesSingle HCN loss dominant
Differentiation Intersection of NO₂ and CN losses Lacks CN lossLacks NO₂ loss

Mechanistic Visualization

The following diagram illustrates the predicted fragmentation tree for the protonated species [M+H]⁺.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 151 Ion121 [M+H - NO]+ m/z 121 (Nitroso intermediate) Parent->Ion121 - NO (30 Da) Ion105 [M+H - NO2]+ m/z 105 (Pyrimidine-2-CN cation) Parent->Ion105 - NO2 (46 Da) Ion124 [M+H - HCN]+ m/z 124 (Loss of Nitrile) Parent->Ion124 - HCN (27 Da) Ion121->Ion105 - O (16 Da) Ion78 Ring Fragment m/z 78 (C4H2N2+) Ion105->Ion78 - HCN (27 Da) (Ring Cleavage) Ion124->Ion78 - NO2 (46 Da) Ion51 Ring Fragment m/z 51 (C3H+) Ion78->Ion51 - HCN (27 Da)

Caption: Predicted ESI+ fragmentation pathway showing parallel losses of NO/NO₂ and HCN, converging on the pyrimidine ring core fragments.

Experimental Protocol: Method Development

To achieve reproducible data for this compound, follow this optimized workflow.

A. Sample Preparation[1]
  • Solvent: Dissolve 1 mg in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible, as nucleophilic attack by methoxide on the electron-deficient ring can occur during storage.

  • Dilution: Dilute to 1 µg/mL in 50:50 ACN:Water.

B. LC Conditions (Reverse Phase)
  • Column: C18 or Phenyl-Hexyl (Phenyl columns provide better selectivity for nitro-aromatics due to

    
     interactions).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B

  • Flow Rate: 0.3 - 0.5 mL/min.

C. MS Source Parameters (ESI)[2]
  • Capillary Voltage: 3.0 kV (Pos) / 2.5 kV (Neg).

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile NO₂ group).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

D. System Suitability Test (Self-Validating)

To ensure the system is reading correctly:

  • Inject a standard of 5-Nitropyrimidine (cheaper, stable analog).

  • Verify the presence of m/z 126 and the fragment m/z 80 (Loss of NO₂).

  • Inject the target. If m/z 151 is absent but m/z 150 is strong (in negative mode), switch polarity.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Pyridinecarbonitrile (Analog Reference). National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[1][2] Compound Summary: 5-Nitropyrimidine.[2] National Library of Medicine. [Link]

  • Kütt, A., et al. (2018).[3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[3] [Link][3][4]

Sources

Validation

Comparison of 5-Nitropyrimidine-2-carbonitrile vs 2-Cyano-5-nitropyridine reactivity

Executive Summary: The Electrophilicity Gap In medicinal chemistry scaffold hopping, the transition from a pyridine (2-cyano-5-nitropyridine) to a pyrimidine (5-nitropyrimidine-2-carbonitrile) is not merely a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilicity Gap

In medicinal chemistry scaffold hopping, the transition from a pyridine (2-cyano-5-nitropyridine) to a pyrimidine (5-nitropyrimidine-2-carbonitrile) is not merely a structural adjustment—it is a drastic escalation in reactivity.

While both compounds share a "cyano-nitro" motif, the introduction of the second nitrogen in the pyrimidine ring fundamentally alters the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • 2-Cyano-5-nitropyridine acts as a tunable electrophile , suitable for controlled nucleophilic aromatic substitution (

    
    ) and selective nitrile hydrolysis.
    
  • 5-Nitropyrimidine-2-carbonitrile behaves as a super-electrophile . It exhibits extreme sensitivity to hydrolysis and is prone to rapid, often uncontrolled nucleophilic attack at the C2 position.

This guide details the mechanistic divergence between these two scaffolds to prevent yield loss during synthesis optimization.

Electronic Landscape & Structural Analysis

The reactivity difference is governed by the electron-deficient nature of the heteroaromatic rings.

Feature2-Cyano-5-nitropyridine 5-Nitropyrimidine-2-carbonitrile
Ring System Pyridine (Azine)Pyrimidine (1,3-Diazine)
Heteroatoms 1 Nitrogen (withdraws density)2 Nitrogens (cumulative withdrawal)
Electronic Effect Moderate

-deficiency.
Severe

-deficiency (Super-electrophilic).
C2 Reactivity Activated by ring N + NO2 (meta).Doubly activated by two adjacent ring Ns.
*Electrophilicity (

)
-3.4 kcal/mol -8.1 kcal/mol

*Data based on calculated reaction energy with methanethiol (Source: Oballa et al., Bioorg.[1] Med. Chem. Lett. 2006).

Visualizing the Activation (DOT Diagram)

ElectronicActivation cluster_0 Moderate Activation (Pyridine) cluster_1 Hyper-Activation (Pyrimidine) Pyr 2-Cyano-5-nitropyridine Mech1 Single Ring N (Inductive Pull) Pyr->Mech1 Result1 Controlled Reactivity (High Barrier) Mech1->Result1 Pym 5-Nitropyrimidine-2-carbonitrile Mech2 Double Ring N (1,3-Synergistic Pull) Pym->Mech2 Result2 Rapid Hydrolysis/Substitution (Low Barrier) Mech2->Result2

Figure 1: Mechanistic comparison of electronic activation. The pyrimidine core creates a synergistic electron withdrawal, significantly lowering the activation energy for nucleophilic attack compared to the pyridine analog.

Reactivity Profile 1: Nitrile Hydrolysis & Stability

The nitrile group at the C2 position is the primary point of instability for these molecules. The rate of hydrolysis differs by orders of magnitude.

A. 2-Cyano-5-nitropyridine (The Stable Standard)
  • Behavior: The nitrile is stable in neutral aqueous media at room temperature. Hydrolysis requires forcing conditions (high temperature or strong acid/base catalysis).

  • Kinetics: The activation energy for the hydrolysis of 2-cyanopyridine derivatives is approximately 83.7 kJ/mol [1].[2]

  • Pathway: Stepwise hydrolysis to the amide (Picolinamide derivative) followed by the acid.

B. 5-Nitropyrimidine-2-carbonitrile (The Labile Species)
  • Behavior: Extremely sensitive to moisture. The electron-withdrawing power of the two adjacent nitrogen atoms (the

    
    -effect) makes the nitrile carbon highly susceptible to water attack.
    
  • Kinetics: Reacts significantly faster than the pyridine analog. Comparative studies on electrophilicity show pyrimidine-2-carbonitriles have a reaction energy with thiols that is ~2.4x more favorable than pyridine-2-carbonitriles [2].

  • Implication: In aqueous buffers or wet solvents, this compound will spontaneously hydrolyze to the amide or ring-open, often leading to low yields if not handled under anhydrous conditions.

Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )

When reacting with amines (e.g., in drug synthesis), the regioselectivity and conditions required differ.

Parameter2-Cyano-5-nitropyridine5-Nitropyrimidine-2-carbonitrile
Primary Target C2 (Nitrile Displacement) or Nitro displacement (rare/difficult).C2 (Nitrile Displacement) - Very Fast.
Leaving Group Nitrile (CN) is a "pseudo-halogen" here.Nitrile (CN) is an excellent leaving group due to ring activation.
Conditions Requires Heat (60–100°C) or strong nucleophiles.Cryogenic to RT (-78°C to 25°C) .
Side Reactions Minimal. Clean conversion.Ring Opening (ANRORC mechanism) or double substitution.
Experimental Data: Thiol Adduct Formation

In a comparative study of cysteine protease inhibitors, the intrinsic reactivity of the nitrile group was measured by adduct formation with methanethiol.

  • Pyridine (2-CN):

    
     kcal/mol (Moderate reactivity).[1]
    
  • Pyrimidine (2-CN):

    
     kcal/mol (High reactivity).
    

Detailed Experimental Protocols

The following protocols illustrate the handling differences required for these two scaffolds.

Protocol A: Controlled Functionalization of 2-Cyano-5-nitropyridine

Use this for: Creating amide derivatives or controlled


.
  • Setup: Charge a round-bottom flask with 2-cyano-5-nitropyridine (1.0 eq) and solvent (Ethanol or DMF).

  • Nucleophile Addition: Add primary amine (1.2 eq).

  • Conditioning: The reaction typically requires heating to 80°C for 4–6 hours .

  • Monitoring: Monitor by TLC/LCMS. The starting material will persist at Room Temperature (RT).

  • Workup: Standard aqueous extraction is safe due to the stability of the core.

Protocol B: Low-Temperature Handling of 5-Nitropyrimidine-2-carbonitrile

Use this for: Preventing hydrolysis or ring degradation.

  • Environment: Flame-dry all glassware. Purge with Argon/Nitrogen. Use anhydrous THF or DCM .

  • Temperature: Cool the reaction vessel to -40°C or 0°C before adding reagents.

  • Addition: Add the nucleophile (amine/thiol) dropwise.

  • Reaction: Allow to react for 30–60 minutes at 0°C . Do NOT heat.

  • Quench: Quench immediately with pH 7 buffer and extract rapidly. Avoid prolonged exposure to basic aqueous layers, which will degrade the pyrimidine ring.

Mechanistic Workflow Diagram

ReactionPathways Substrate1 2-Cyano-5-nitropyridine Cond1 Aqueous Base / Heat Substrate1->Cond1 Cond2 Nucleophile (R-NH2) @ RT Substrate1->Cond2 Substrate2 5-Nitropyrimidine-2-carbonitrile Substrate2->Cond1 Substrate2->Cond2 Out1 Stable Amide/Acid (Controlled Hydrolysis) Cond1->Out1 High Barrier (83 kJ/mol) Out3 Rapid Degradation (Ring Opening) Cond1->Out3 Uncontrolled Out2 Slow Substitution (Requires Heat) Cond2->Out2 Kinetic Control Out4 Instant Substitution (Exothermic) Cond2->Out4 Diffusion Controlled

Figure 2: Reaction divergence under standard conditions. Note the high risk of degradation for the pyrimidine derivative under aqueous/basic conditions compared to the stable pyridine analog.

References

  • Gao, Y., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648.

  • Oballa, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (General reference for Pyrimidine/Pyridine electronic theory).

Sources

Comparative

HPLC Method Development &amp; Comparative Guide: 5-Nitropyrimidine-2-carbonitrile

Executive Summary & Chemical Profile Target Analyte: 5-Nitropyrimidine-2-carbonitrile (CAS: 38275-56-8) Audience: Analytical Chemists, Process Development Scientists. Analyzing 5-Nitropyrimidine-2-carbonitrile presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Analyte: 5-Nitropyrimidine-2-carbonitrile (CAS: 38275-56-8) Audience: Analytical Chemists, Process Development Scientists.

Analyzing 5-Nitropyrimidine-2-carbonitrile presents a specific set of chromatographic challenges derived from its electron-deficient pyrimidine core. The presence of the 5-nitro group (strongly electron-withdrawing) and the 2-cyano group creates a molecule that is:

  • Moderately Polar: Elutes early on standard C18 columns.

  • Hydrolytically Unstable: The 2-position is activated for nucleophilic attack; the nitrile can hydrolyze to the amide (5-nitropyrimidine-2-carboxamide) and subsequently the acid, especially in high pH buffers.

  • Pi-Acidic: The electron-deficient ring interacts strongly with pi-basic stationary phases.

This guide compares three distinct separation strategies to identify the optimal method for purity analysis and reaction monitoring.

Comparative Analysis of Separation Modes

We evaluated three stationary phase chemistries. The Pentafluorophenyl (PFP) phase is identified as the superior choice due to specific pi-pi interactions with the nitro-aromatic system.

Summary of Performance
FeatureMethod A: Standard C18 Method B: Fluorophenyl (PFP) Method C: HILIC
Primary Interaction Hydrophobic PartitioningPi-Pi Interaction + HydrophobicHydrophilic Partitioning
Retention (k') Low (0.5 – 1.5)High (2.0 – 4.0) Moderate (1.0 – 2.5)
Peak Shape Good, potential tailingExcellent (Sharp) Broader
Selectivity (α) Low for nitro-isomersHigh for nitro/cyano groups High for polar impurities
Stability Risk Low (Acidic mobile phase)LowHigh (High pH often used)
Recommendation Screening onlyGold Standard Orthogonal Check

Recommended Experimental Protocols

Method A: The "Workhorse" C18 Protocol (Baseline)

Use this for quick purity checks where resolution of closely related isomers is not critical.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro group absorption) and 230 nm.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold to stack polar impurities)

    • 1–8 min: 5% → 60% B

    • 8–10 min: 60% → 95% B

Predicted Retention Time: ~3.2 – 3.8 min. Note: The analyte may co-elute with polar synthesis byproducts on C18.

Method B: The Optimized PFP Protocol (High Resolution)

Recommended for final quality control and separating hydrolysis degradants.

  • Rationale: The PFP phase acts as a Lewis base (pi-basic) relative to the electron-deficient 5-nitropyrimidine ring (pi-acidic), increasing retention and selectivity significantly compared to C18.

  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (150 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Why pH 5.0? Balances the stability of the nitrile (unstable at high pH) and peak shape.

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? Aprotic solvents like ACN can suppress pi-pi interactions; MeOH promotes them.

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0–2 min: 10% B

    • 2–12 min: 10% → 70% B

    • 12–15 min: 70% B

Predicted Retention Time: ~6.5 – 7.5 min. Resolution: Excellent separation from the amide hydrolysis product (which elutes earlier).

Critical Stability & Degradation Workflow

The 2-cyano group on a pyrimidine ring is highly susceptible to hydrolysis. Analysts must differentiate between the parent compound and its primary degradant, 5-nitropyrimidine-2-carboxamide .

Degradation Pathway Visualization

DegradationPathway Parent 5-Nitropyrimidine- 2-carbonitrile (RT: ~7.0 min) Amide Degradant 1: Carboxamide (RT: ~4.5 min) Parent->Amide + H2O (Hydrolysis) Fast in Basic pH Acid Degradant 2: Carboxylic Acid (RT: ~2.0 min) Amide->Acid + H2O Slow

Caption: Hydrolytic degradation pathway. The PFP method separates the parent nitrile from the more polar amide and acid degradants.

Sample Preparation Best Practices
  • Diluent: Use 100% Acetonitrile or Acidified Water/ACN (50:50, 0.1% Formic Acid) . Avoid neutral water or basic buffers in the sample vial.

  • Temperature: Maintain autosampler at 4°C .

  • Time: Analyze within 4 hours of preparation to prevent in-vial hydrolysis.

Method Decision Tree

Use this logic flow to select the appropriate method for your specific development stage.

MethodSelection Start Start: Sample Type Purity Final Purity / QC Start->Purity IPC In-Process Control (Reaction Monitor) Start->IPC Isomers Are structural isomers present? Purity->Isomers Speed Is speed critical? IPC->Speed MethodA Use Method A (C18) Run time: <5 min Isomers->MethodA No MethodB Use Method B (PFP) Maximize Selectivity Isomers->MethodB Yes (Critical) Speed->MethodA Yes (<10 min) Speed->MethodB No (Need detail) MethodC Use Method C (HILIC) For highly polar mix

Caption: Decision matrix for selecting between C18 (Speed) and PFP (Selectivity) stationary phases.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Retrieved from

  • SIELC Technologies. (2018). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues. Retrieved from

  • Pharma Growth Hub. (2023). pH, pKa, and Retention in Reverse Phase LC. Retrieved from

  • ChemicalBook. (2024). Synthesis and Characterization of 5-Bromo-3-nitropyridine-2-carbonitrile. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Nitropyrimidine-2-carbonitrile

Executive Summary & Core Directive Immediate Action Required: 5-Nitropyrimidine-2-carbonitrile (CAS: 60610-48-4 or related derivatives) presents a dual-hazard profile : it is an energetic nitro-heterocycle and a nitrile-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Immediate Action Required: 5-Nitropyrimidine-2-carbonitrile (CAS: 60610-48-4 or related derivatives) presents a dual-hazard profile : it is an energetic nitro-heterocycle and a nitrile-bearing compound .[1]

The Golden Rule of Disposal:

ngcontent-ng-c1768565111="" class="ng-star-inserted">

NEVER dispose of this compound or its mother liquors in acidic waste streams.[2] Acidic conditions can hydrolyze the nitrile moiety, releasing lethal Hydrogen Cyanide (HCN) gas.[1][2]

This guide outlines the segregation, packaging, and hand-off procedures required to ensure the safety of your laboratory personnel and waste management contractors.[1][2]

Hazard Profiling & Mechanistic Logic

To handle this chemical safely, you must understand why specific protocols are in place.

The Dual-Hazard Mechanism
Functional GroupHazard ClassMechanism of Danger
Nitro Group (-NO₂) Energetic / ReactiveNitro-substituted nitrogen heterocycles possess high formation enthalpies.[1][2] While 5-nitropyrimidine-2-carbonitrile is generally stable, it should be treated as potentially shock-sensitive when dry and pure.[1] Thermal decomposition can be rapid and exothermic [1].[1][2]
Nitrile Group (-CN) Acute Toxic / ReactiveUnder acidic conditions (pH < 7), the cyanide ion is protonated.[2] In the presence of water and acid, hydrolysis occurs, releasing HCN gas , which inhibits cytochrome c oxidase, causing cytotoxic hypoxia [2].[2]
Pyrimidine Core Biologically ActiveAs a nucleic acid analog precursor, this compound may possess uncharacterized mutagenic or cytotoxic properties.[1][2] Treat as a High Potency Compound (HPC) .
Incompatibility Matrix
  • Incompatible with: Strong acids (HCl, H₂SO₄), Strong Oxidizers (Peroxides), Strong Reducing Agents (LiAlH₄, Hydrides).[2]

  • Compatible with: Halogenated/Non-halogenated organic solvents (Dichloromethane, Ethyl Acetate) provided they are neutral.[2]

Pre-Disposal Stabilization & Segregation

Objective: Isolate the hazard before it leaves the fume hood.[1][2]

Solid Waste (Pure Compound/Spoiled Reagent)[2]
  • Do not dissolve solid waste unnecessarily.[1][2] Dissolution increases the surface area for potential reaction and the volume of waste.[1][2]

  • Packaging: Place the original container or the solid substance into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for energetic compounds.[1][2]

  • Dampening: If the compound appears dry/crusty and you suspect peroxide formation or shock sensitivity (rare but possible with aged nitro-heterocycles), dampen slightly with an inert solvent like mineral oil before sealing (consult your specific EHS officer first).[2]

Liquid Waste (Mother Liquors/Reaction Mixtures)[2]
  • pH Check: Before adding to any waste container, verify the pH of the solution is ≥ 9 .[2]

  • Neutralization: If the solution is acidic, slowly neutralize with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) in an ice bath to prevent exotherms.[2]

  • Segregation: Use a dedicated waste stream labeled "Cyanide-Bearing Organic Waste." [1][2]

Operational Disposal Workflow

This flowchart illustrates the decision logic for disposing of 5-Nitropyrimidine-2-carbonitrile.

DisposalWorkflow Start Start: 5-Nitropyrimidine-2-carbonitrile Waste StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Container Place in HDPE Wide-Mouth Jar (Do NOT Dissolve) Solid->Container DoubleBag Double Bag in Clear Polyethylene Container->DoubleBag Label Label: 'Toxic, Organic Cyanide, Nitro-Compound' DoubleBag->Label pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Yes Basic Neutral/Basic (pH ≥ 7) pHCheck->Basic No Neutralize Slowly Neutralize with Sat. NaHCO3 or NaOH Acidic->Neutralize SolventCheck Verify Solvent Compatibility (No Oxidizers) Basic->SolventCheck Neutralize->SolventCheck Segregate Segregate into 'Cyanide-Bearing' Stream SolventCheck->Segregate Compatible Segregate->Label HandOff Request EHS/Vendor Pickup Label->HandOff

Figure 1: Decision matrix for the safe segregation and packaging of nitro-nitrile waste.

Detailed Disposal Protocol

Step 1: Container Selection

Use HDPE (High-Density Polyethylene) containers.[1][2]

  • Why? HDPE is resistant to nitriles and moderate bases.[1][2] It is shatter-resistant, which is critical if the nitro compound undergoes rapid decomposition [3].[1][2]

Step 2: Labeling (Critical for Vendor Safety)

Your waste tag must explicitly list components.[1] Do not use generic terms like "Organic Waste."

  • Proper Description: "Waste 5-Nitropyrimidine-2-carbonitrile in [Solvent Name]."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Contact Hazard.[1]

  • Special Note: Add a comment: "Potential HCN source if acidified."

Step 3: Storage Prior to Pickup

Store the waste container in a Satellite Accumulation Area (SAA) .[1][2]

  • Secondary Containment: Must be used to capture spills.[1][2]

  • Separation: Physically separate this container from Acid Waste containers (e.g., different tub or cabinet) to prevent accidental mixing during a spill or earthquake.

Step 4: Spill Contingency

If a spill occurs:

  • Evacuate the immediate area (risk of dust inhalation).[1][2]

  • PPE: Wear double nitrile gloves, lab coat, and a P100 respirator or N95 (if dust is visible).[1][2]

  • Cleanup:

    • Solids: Scoop gently (do not sweep vigorously to avoid static/shock).[1] Place in a jar.

    • Liquids: Absorb with vermiculite or clay .[1][2] Do NOT use paper towels (combustible nitro-compound risk).[1]

  • Decontamination: Wash the area with a mild alkaline solution (pH 9-10) to ensure any nitrile residues are kept basic.[1][2]

Destruction Method (For Reference Only)

Note: This section describes how the licensed waste vendor will likely treat the waste.[1][2] Do not attempt this in the lab without a validated SOP.

The industry standard for destroying organic nitriles is High-Temperature Incineration equipped with a secondary combustion chamber and scrubbers.[1][2]

  • Incineration: The compound is burned at >1000°C. The nitro group aids combustion (oxidizer), while the carbon skeleton burns to CO₂.[1][2]

  • Scrubbing: The nitrogen content converts to N₂ and NOx.[1][2] Any cyanide released is oxidized immediately in the flame; however, scrubbers capture any residual acidic gases (NOx) [4].[2]

Chemical Hydrolysis (Alkaline Bleach Method): While sodium hypochlorite (bleach) can destroy simple cyanides, it is NOT RECOMMENDED for 5-Nitropyrimidine-2-carbonitrile in a flask.[1] The reaction with the nitro group and the heterocyclic ring can be unpredictable and violently exothermic.[1][2]

References

  • PubChem. Compound Summary: 5-Nitropyrimidine-2-carbonitrile (and related Nitro-pyrimidines).[1] National Library of Medicine.[1][2] Available at: [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1] Section 6.D, Working with Chemicals of High Toxicity.[1][2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Best Demonstrated Available Technologies (BDAT) for P and U Listed Wastes (Cyanides).[1] Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.